The core issue is the formation of a five-membered aspartimide (succinimide) ring. This occurs when the backbone amide nitrogen of the residue following aspartic acid (n+1) nucleophilically attacks the side-chain carboxyl group of the aspartic acid residue [1]. This intramolecular cyclization is base-catalyzed and primarily happens during routine Fmoc deprotection steps using piperidine [2] [1].
The aspartimide intermediate is highly reactive and can undergo ring-opening by various nucleophiles, generating at least nine different by-products [3]. The following diagram illustrates this reaction pathway and its consequences.
The resulting impurities pose serious challenges:
Aspartimide formation is highly sequence-dependent [2]. The table below summarizes the highest-risk contexts.
| Risk Factor | Description & Examples | Underlying Reason |
|---|---|---|
| Sequence Motif | Asp-Gly is most prone; Asp-Ser, Asp-Thr, Asp-Asn, Asp-Asp, Asp-Cys also high-risk [2] [1]. | Less steric hindrance from Gly; hydroxyl/amide groups in Ser/Thr/Asn may assist cyclization [1]. |
| Synthesis Conditions | Repeated/long exposure to piperidine during Fmoc removal; elevated temperature [1]. | Base catalyzes reaction by deprotonating backbone amide nitrogen [1]. |
| Chemical Ligation (NCL) | Observed during Native Chemical Ligation (NCL), used for protein assembly [4] [5]. | Mildly basic conditions and long reaction times at 37°C can promote formation on unprotected segments [4]. |
Multiple strategies have been developed to suppress this side reaction, ranging from optimized conditions to novel chemical building blocks.
For standard Fmoc-SPPS, several practical approaches can be employed, each with advantages and limitations.
| Strategy | Key Examples | Effectiveness | Key Considerations |
|---|---|---|---|
| Alternative Protecting Groups | OtBu (standard, prone), OMpe, ODie, OBno [3] [6]. | Moderate to High | Bulky, flexible groups sterically hinder cyclization. Fmoc-Asp(OBno)-OH reduces formation to near-undetectable levels even in Asp-Gly [3]. |
| Backbone Protection | Dmb, Hmb, GABA-Hmb [2] [4] [6]. | High (can eliminate) | Protects backbone amide nitrogen. Can reduce coupling efficiency; often used as pre-made dipeptides (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) [6]. |
| Optimized Deprotection | Add 0.1 M HOBt or use weaker bases (piperazine) [6]. | Moderate | Simple additive; does not eliminate problem. HOBt is explosive when dry [6]. |
| Acidic Additives | Add mild acids to piperidine solution [1]. | Moderate | Protonates backbone amide, reducing nucleophilicity. Does not prevent entirely [1]. |
For more challenging syntheses, including protein synthesis via NCL, newer strategies offer powerful solutions.
Aspartimide formation is a major side reaction in Fmoc-based Solid Phase Peptide Synthesis (SPPS). It occurs when the side-chain carboxyl group of an aspartic acid (Asp) residue cyclizes with the backbone amide nitrogen of the subsequent amino acid, forming a five-membered cyclic imide [1] [2]. This succinimide intermediate is highly prone to ring-opening reactions, leading to a complex mixture of by-products that are often difficult to separate and can compromise peptide integrity [3].
The mechanism is base-catalyzed and primarily occurs during the repetitive piperidine treatments for Fmoc deprotection [3] [4]. The process involves several steps [2]:
The propensity for aspartimide formation is highly sequence-dependent. The table below lists high-risk sequences.
| High-Risk Sequence | Rationale for Susceptibility |
|---|---|
| Asp-Gly | The glycine residue lacks a side chain, making its backbone nitrogen less sterically hindered and more nucleophilic [4] [2]. |
| Asp-Ser / Asp-Thr | The hydroxyl group in the side chain can act as an internal base or participate in nucleophilic attack, promoting cyclization [2]. |
| Asp-Asn | The side chain amide can facilitate cyclization [4]. |
| Asp-Asp | The additional side chain carboxyl group can influence the reaction environment [4]. |
| Asp-Cys | The thiol group can be involved in base-mediated side reactions [4]. |
This mechanistic pathway and the resulting product relationships are summarized in the following diagram:
Diagram of the aspartimide formation mechanism and subsequent ring-opening reactions, highlighting the main by-products and their mass characteristics.
Several strategies have been developed to suppress aspartimide formation, each with its own advantages and limitations. The choice of strategy often depends on the specific peptide sequence, scale, and cost considerations [2].
| Prevention Strategy | Mode of Action | Effectiveness | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Sterically Hindered Bases (e.g., DBU, 2,6-lutidine) [2] | Reduces deprotonation of the backbone amide nitrogen. | Moderate to High | Less aggressive deprotonation; works with standard building blocks. | May lead to incomplete Fmoc removal; not universally effective. |
| Alternative Protecting Groups (e.g., Fmoc-Asp(OBno)-OH) [3] | Uses bulky groups to sterically hinder nucleophilic attack. | High | Significant reduction even in Asp-Gly sequences; easy to couple. | Can be more expensive and hydrophobic than standard groups. |
| Cyanosulfurylides (CSY) [4] | Masks carboxylic acid with a stable C–C bond, immune to base. | High | Complete suppression; stable C–C bond prevents cyclization. | Emerging technology; requires NCS for deprotection; cost. |
| Backbone Protection (e.g., Dmb, Hmb) [4] | Protects the backbone amide, preventing its deprotonation. | High | Prevents aspartimide formation at the source. | Poor coupling efficiency; often must be coupled as dipeptides. |
| Acidic Additives [2] | Adds mild acids to deprotection solution to lower pH. | Moderate | Simple addition to standard workflow; low cost. | Does not eliminate the problem; requires precise optimization. |
| Preloaded Dipeptides [2] | Uses Fmoc-Asp(OtBu)-X dipeptides to avoid deprotection at Asp. | High | Eliminates Fmoc cleavage at the risky Asp site. | High cost; limited commercial availability; not for C-terminal Asp. |
The application and comparative effectiveness of different protecting group strategies, particularly for high-risk sequences, can be visualized as follows:
Diagram comparing the outcomes of using different protecting group strategies for high-risk sequences like Asp-Gly.
Here are detailed methodologies for implementing some of the key prevention strategies, based on cited research.
This protocol is based on comparative tests where Fmoc-Asp(OBno)-OH showed superior performance in suppressing aspartimide formation [3].
This protocol outlines the use of the advanced CSY protecting group for complete suppression of aspartimide formation [4].
Aspartimide formation is a base-mediated cyclization side reaction that occurs during peptide synthesis, particularly in Fmoc-SPPS. The backbone amide nitrogen of an aspartic acid (Asp) residue attacks its own side-chain carboxyl group, forming a five-membered succinimide ring [1] [2]. This aspartimide intermediate is highly reactive and chiraly labile, leading to a complex mixture of byproducts through ring-opening reactions [3] [1].
The diagram below illustrates the mechanism of aspartimide formation and subsequent ring-opening reactions.
The extent of aspartimide formation depends heavily on the peptide sequence and synthesis conditions. Asp-Gly is the most susceptible sequence because glycine's small side chain offers little steric hindrance [1] [2]. Other problematic sequences include Asp-Ser, Asp-Thr, Asp-Ala, Asp-Asn, and Asp-Cys [1] [2].
Several strategies have been developed to suppress this side reaction. The table below compares the effectiveness, pros, and cons of different approaches.
| Strategy | Effectiveness | Key Advantages | Key Limitations |
|---|---|---|---|
| Sterically Hindered Bases (e.g., DBU) [1] | Moderate-High | Reduced backbone deprotonation; works with standard SPPS | May cause incomplete Fmoc removal |
| Alternative Protecting Groups (e.g., OMpe, OBno) [3] [2] | High | Significantly reduces aspartimide; improved chiral stability [3] | Can be expensive, hydrophobic, and reduce coupling efficiency [2] [4] |
| Backbone Protection (e.g., Hmb, Dmb) [1] [4] | High | Prevents cyclization by blocking amide nitrogen | Poor coupling efficiency; often requires dipeptide units [4] |
| Acidic Additives [1] | Moderate | Simple addition to standard protocols; maintains low pH | Does not eliminate the problem; effect varies by sequence |
| Cyanosulfurylides (CSY) [4] | High | Exceptional stability; prevents aspartimide via C-C bond; compatible with long peptides | Emerging technology; requires NCS for deprotection [4] |
For Native Chemical Ligation (NCL), "good NCL practices" are recommended: restrict ligation temperature and time, and replace phosphate buffer with HEPES [5] [6]. A novel backbone-protecting group, GABA-Hmb, has also been shown to enable the byproduct-free synthesis of challenging proteins like SUMO-2 [5] [6].
Aspartimide formation is a cyclization side reaction where the backbone amide nitrogen of the residue following aspartic acid (in this case, Glycine) nucleophilically attacks the side-chain carboxyl carbon of the aspartic acid, forming a five-membered cyclic imide [1]. This intermediate is highly problematic because it can reopen to form a mixture of aspartyl and isoaspartyl peptides, as well as piperidide adducts if piperidine is present [2] [1].
The Asp-Gly sequence is the most susceptible to this side reaction. The lack of a side chain in glycine means its backbone amide nitrogen is less sterically hindered and more nucleophilic, facilitating the cyclization attack [3] [1]. The following diagram illustrates this critical mechanism and its consequences.
The formation of aspartimide leads to at least nine different by-products, making purification exceptionally difficult. The α- and β-aspartyl peptides are particularly troublesome as they have the same mass as the target peptide and often similar chromatographic properties, making them hard to detect and remove [2].
Choosing the right protecting group for the aspartic acid side chain is the most critical factor in suppressing aspartimide formation in Asp-Gly sequences. The table below summarizes quantitative data on the effectiveness of different protecting groups.
Table 1: Effectiveness of Aspartic Acid Protecting Groups in Asp-Gly Sequences
| Protecting Group | Reported Aspartimide Formation (in Asp-Gly) | Key Advantages | Key Limitations |
|---|---|---|---|
| O-2,6-Cl₂Bzl (ODc2) [1] | Information missing | Information missing | Information missing |
| OtBu [2] | High (Baseline for comparison) | Low cost, widely available [1]. | High rate of aspartimide and racemization [2]. |
| OMpe [2] | Moderate reduction vs. OtBu | Bulky group reduces aspartimide formation [3]. | High D-aspartate values indicate chiral instability [2]. |
| OBno [2] | ~0.1% per cycle (Highly effective) | Nearly suppresses formation; easy to couple; no alkylation by-products during TFA cleavage [2]. | Information missing |
| Cyclohexyl [4] | Significant reduction vs. Benzyl ester | 170-fold reduction in imide formation vs. benzyl ester under basic conditions [4]. | Information missing |
| Cyanosulfurylide (CSY) [3] | None detected in model peptides | Completely prevents aspartimide via a stable C-C bond; stable to harsh conditions [3]. | Requires NCS for deprotection; potential Met oxidation; still emerging for broad use [3] [1]. |
As the data shows, Fmoc-Asp(OBno)-OH and Cyanosulfurylides (CSY) represent the most effective solutions for challenging Asp-Gly sequences according to current research.
This protocol is based on comparative tests using model peptides and a 33-mer peptide (Gly²-GLP-2) [2].
This protocol outlines the use of the advanced CSY protecting group, including deprotection prior to the final TFA cleavage [3].
> Note on Methionine: NCS can oxidize methionine. If your sequence contains Met, consider substituting it with norleucine or using alternative deprotection strategies [3].
For researchers tackling Asp-Gly sequences:
Aspartimide formation is a major side reaction during Fmoc-based Solid-Phase Peptide Synthesis (SPPS), where the side-chain carboxyl group of aspartic acid cyclizes with the backbone amide nitrogen. This forms a cyclic imide (aspartimide) that can subsequently undergo ring-opening reactions, leading to a complex mixture of side products that are often chromatographically challenging to resolve [1] [2].
The reaction is highly sequence-dependent, with the highest propensity occurring when aspartic acid is followed by glycine, asparagine, serine, threonine, or cysteine in the peptide sequence. The lack of a side chain in glycine makes its backbone nitrogen less sterically hindered and more nucleophilic, facilitating the cyclization attack on the aspartic acid side chain [2].
The process is base-catalyzed and can occur during standard Fmoc deprotection steps using piperidine [1]. The resulting aspartimide can then react with nucleophiles, notably piperidine, to form piperidide adducts (with a nominal mass increase of +67 Da), or with water to form both the desired α-aspartyl and undesired isoaspartyl-β-peptides (isoasparyl peptides), which is a positional isomer [2]. This modification does not result in a mass shift, making it notoriously difficult to detect by mass spectrometry and separate by HPLC [2].
Multiple strategies have been developed to mitigate aspartimide formation, each with distinct advantages and limitations. The table below provides a comparative summary of these methods.
Table 1. Comparative Analysis of Aspartimide Prevention Strategies in SPPS
| Prevention Strategy | Effectiveness | Key Principles & Examples | Limitations & Considerations |
|---|
| Modified Deprotection Conditions [1] [3] | Moderate | • Additives (e.g., 0.1 M HOBt) to piperidine reduce formation. • Weaker bases (e.g., piperazine) are less promotive. | Does not eliminate the problem; HOBt is explosive in anhydrous state [1]. | | Sterically Hindered Side-Chain Protecting Groups [1] [4] | High | Increased steric bulk (e.g., 3-methylpent-3-yl (Mpe)) blocks ring formation. Flexible bulky groups work best [1]. | Can be expensive; may increase hydrophobicity and reduce coupling efficiency [1] [4]. | | Backbone Amide Protection [1] [4] | High (can eliminate) | Protecting the adjacent amine (e.g., with Dmb) removes the nucleophilic lone pair. Often incorporated as pre-made dipeptides (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) [1]. | Poor coupling efficiency; typically must be coupled as dipeptides, which are costly and have limited availability [1] [4]. | | Acidic Additives [5] | Moderate | Adding small amounts of organic acids to piperidine maintains a more acidic environment, reducing amide deprotonation. | Does not completely eliminate aspartimide; requires precise control over conditions [2] [5]. | | Cyanosulfurylides (CSY) [4] | High (can eliminate) | Masks carboxylic acid with a stable C-C bond, impervious to base. Deprotected with N-chlorosuccinimide (NCS) under aqueous conditions. | Still a emerging research method; may have cost and solubility considerations; not yet widely available [4] [2]. |
The choice of the aspartic acid protecting group is critical. Contrary to intuition, simply increasing bulk is not always sufficient; the protecting group also needs to be somewhat flexible to ensure protection. Furthermore, some groups, like Dmab, have been shown to increase the propensity for aspartimide formation and should be avoided in susceptible sequences [1] [6].
Recent research has introduced Cyanosulfurylides (CSYs) as a novel protecting group strategy that shows promise in completely suppressing aspartimide formation [4].
For researchers facing this issue, the following practical approach is recommended:
The diagram below summarizes the mechanism of aspartimide formation and the primary intervention points for the prevention strategies discussed.
Aspartimide formation is a major side reaction during Fmoc-SPPS where the backbone amide nitrogen of an aspartic acid (Asp) residue attacks its own side-chain ester, forming a five-membered succinimide ring [1] [2]. This reaction is base-catalyzed, primarily occurring during the repetitive piperidine treatment used for Fmoc deprotection [2].
The diagram below illustrates the mechanism and consequences of this reaction.
Diagram: Mechanism of base-catalyzed aspartimide formation and subsequent byproducts.
The propensity for aspartimide formation is highly sequence-dependent. The most problematic sequences involve Asp followed by amino acids with small side chains or nucleophilic properties [2]:
Multiple strategies have been developed to suppress aspartimide formation, primarily revolving around the protection of the aspartic acid side chain. The table below summarizes and compares the most prominent approaches.
| Strategy / Protecting Group | Key Characteristics & Mechanism | Performance & Quantitative Data |
|---|---|---|
| Standard Group: OtBu | Low steric hindrance; highly susceptible to cyclization [2]. | In Asp-Gly model: High aspartimide formation (>50% after 18h piperidine) [3]. |
| Bulky Ester: OMpe | 3-methyl-3-pentyl; increased steric bulk and proposed flexibility hinder cyclization [2]. | In Asp-Gly model: Significant improvement over OtBu, but ~10% aspartimide still forms [3]. |
| Trialkylcarbinol: OBno | 2-Benzyl-5,5-dimethyl-1,5-dihydro-4H-pyrazol-4-one; bulky and acid-labile [3]. | In Asp-Gly model: Reduces aspartimide to ~0.1% per cycle; minimal racemization (D-Asp ≈0.5%) [3]. |
| Backbone Protection (Hmb/Dmb) | Protects the backbone amide nitrogen, preventing deprotonation and cyclization [1] [2]. | Can completely prevent aspartimide; however, poor coupling efficiency requires use as dipeptides [4]. |
| Non-Ester Masking: CSY | Cyanosulfurylide; masks carboxylic acid with a stable C-C bond, inert to base [4]. | Completely suppresses aspartimide even after 12h in piperidine; requires NCS for deprotection [4]. |
This protocol is adapted from studies that used sequences like Val-Lys-Asp-Gly-Tyr-Ile (Scorpion toxin II fragment) to assess aspartimide propensity [3] [2].
Aspartimide can also form during segment couplings. The following "good NCL practices" can minimize this risk [5].
This modern approach involves a non-classical protecting group [4].
The field of peptide synthesis continues to actively develop solutions to the longstanding challenge of aspartimide formation. Based on the current literature, here are the key takeaways:
Aspartimide formation is a cyclization reaction where the backbone amide nitrogen of an aspartic acid (Asp) or asparagine (Asn) residue attacks the side chain carbonyl carbon, forming a five-membered succinimide ring (aspartimide or Asi) [1]. This structure is highly reactive and can hydrolyze, leading to damaged protein forms.
Figure 1: The aspartimide formation pathway and subsequent reactions leading to protein damage.
The process involves three key steps:
In biological systems, aspartimide formation is a major spontaneous degradation pathway contributing to protein aging and in vivo instability [1].
Researchers use aspartic acid racemization to calculate protein turnover rates and half-lives [5]. The d/l-Asp ratio is determined by hydrolyzing protein samples, derivatizing amino acids with o-phthaldialdehyde-N-acetyl-l-cysteine, and separating D- and L-Asp derivatives using HPLC with fluorescence detection [5].
Table 1: Kinetic Parameters in Lihuanodin Biosynthesis [3]
| Parameter | Description | Value |
|---|---|---|
| ( k_{cat} ) | Catalytic constant for LihM methylation | 25.6 ± 1.1 min⁻¹ |
| ( K_m ) | Michaelis constant for pre-lihuanodin | 1.63 ± 0.19 µM |
| ( k_2 ) | Rate constant for intramolecular aspartimide formation | 0.310 ± 0.080 min⁻¹ |
| ( k_3 ) | First-order rate constant for aspartimide hydrolysis | 0.245 ± 0.005 h⁻¹ |
Table 2: Protein Half-Lives Calculated from Aspartic Acid Racemization in Equine Tendon [5]
| Tissue | Collagen Half-Life (Years) | Non-Collagenous Protein Half-Life (Years) |
|---|---|---|
| Superficial Digital Flexor Tendon (SDFT) | 197.53 (± 18.23) | 2.18 (± 0.41) |
| Common Digital Extensor Tendon (CDET) | 34.03 (± 3.39) | 3.51 (± 0.51) |
Aspartimide formation poses a major challenge in solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL), requiring strategic prevention methods.
Figure 2: Strategic approaches to prevent aspartimide formation during peptide synthesis.
Aspartimide formation has critical implications across multiple fields. In therapeutic peptide development, controlling this reaction is essential for producing stable, homogeneous products [6]. In biologics formulation, understanding aspartimide-related degradation is crucial for ensuring drug shelf life and efficacy [3]. Furthermore, the role of spontaneous protein damage in aging and age-related diseases makes this a key area of study for diagnostic and therapeutic development [5].
Future research will likely focus on developing more robust and universally applicable protecting groups, engineering enzymes like PIMT to repair protein damage, and further elucidating the biological roles of intentional aspartimide formation in RiPP biosynthesis.
The mechanism involves a two-step process: cyclization followed by ring opening. Under basic conditions, the backbone amide nitrogen following an aspartic acid residue is deprotonated, making it nucleophilic [1]. This nitrogen then attacks the side-chain carboxyl carbon of the aspartic acid, forming a five-membered cyclic aspartimide [1] [2].
This aspartimide intermediate is highly reactive and can undergo ring-opening by various nucleophiles, creating a mixture of byproducts. Hydrolysis can regenerate the α-aspartyl peptide or produce an isoaspartyl-β-peptide (isoAsp), both mass-neutral and difficult to separate [1] [3]. Nucleophiles in the synthesis cocktail, like piperidine, can add to the ring, creating piperidide adducts with a mass increase of +67 Da [1] [3]. The aspartimide ring is also chirally labile, leading to racemization and hard-to-detect D-aspartyl peptides [1] [3].
Diagram: Aspartimide formation mechanism and byproducts under basic conditions [1] [3] [2].
Multiple strategies have been developed to suppress aspartimide formation, each with distinct advantages and limitations.
Primary Prevention Strategies
| Strategy | Key Principle | Effectiveness | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Alternative Protecting Groups [3] [2] | Uses bulky/flexible side-chain groups to sterically hinder cyclization. | High | Fmoc-Asp(OBno)-OH reduces formation to nearly undetectable levels, even in Asp-Gly sequences [3]. | Bulkier groups (e.g., OMpe) are more expensive and may couple slower [3] [4]. |
| Backbone Protection [1] [5] | Adds an acid-labile group (e.g., Hmb, Dmb) to the amide nitrogen, removing the nucleophile. | Complete (when used) | The only method proven to completely eliminate aspartimide formation [4]. | Coupling to Dmb/Hmb-protected residues is difficult; often must be incorporated as more expensive dipeptides [6] [4] [5]. |
| Sterically Hindered Bases & Additives [1] [4] | Uses less aggressive bases (e.g., DBU, piperazine) or additives (e.g., HOBt) to reduce deprotonation. | Moderate | Easy to implement in standard SPPS workflows; HOBt directly in piperidine solution is a simple fix [1] [4]. | Does not eliminate the problem; can lead to incomplete Fmoc deprotection [1]. |
| Non-Ester Protecting Groups (CSY) [6] | Masks the carboxylic acid with a stable C-C bond (Cyanosulfurylide), impossible for the amide to attack. | High | Completely suppresses aspartimide formation even under harsh piperidine treatment [6]. | Emerging technology; deprotection requires N-chlorosuccinimide (NCS); not yet widely available [1] [6]. |
For reliable reproduction of results, here are specific methodologies for key prevention strategies.
1. Using Fmoc-Asp(OBno)-OH Building Block This protocol is based on comparative tests simulating extended deprotection cycles [3].
2. On-Resin Deprotection of Cyanosulfurylide (CSY) Groups This protocol is for removing the CSY group after incorporation and chain assembly [6].
3. Incorporating Backbone-Protected Dipeptides This method uses Fmoc-Asp(OtBu)-(Dmb)Gly-OH to prevent Asi in the most susceptible Asp-Gly sequences [4] [5].
For researchers and drug development professionals, selecting the right strategy depends on the sequence and project requirements.
Asparagine residues are highly susceptible to a spontaneous degradation reaction that proceeds through a succinimide intermediate. This ring structure is the core of the "aspartimide problem," and its formation is the first critical step. The following diagram illustrates the reaction pathway.
Figure 1: The succinimide pathway for asparagine degradation. The key intermediate can hydrolyze to form isomeric and racemized products.
The process involves several key stages [1] [2]:
The rate of aspartimide formation is not constant; it is strongly influenced by the peptide's sequence, solution conditions, and temperature.
Table 1: Factors Affecting Aspartimide Formation Kinetics
| Factor | Effect on Rate | Key Findings / Quantitative Data |
|---|---|---|
| pH & Base | Increases significantly with pH | Half-life of a model peptide is 3.1 days at pH 9.2 [2]. Base (e.g., piperidine) is a major driver in Fmoc-SPPS [3]. |
| Sequence Context | Highly variable | Asparagine followed by glycine is most prone. Asparagine with bulky C-terminal neighbors (e.g., valine, leucine) is less susceptible [4]. |
| Temperature | Increases with temperature | Standard reaction rule of thumb: rate doubles with every 10°C increase in temperature. |
| Enzymatic Catalysis | Can be significantly accelerated | The methyltransferase LihM acts on a lasso peptide with kcat = 25.6 min⁻¹ and Km = 1.63 μM [5]. |
Preventing aspartimide formation is critical in peptide synthesis and for the stability of protein therapeutics. Here are the primary strategies:
Sterically Hindered Protecting Groups in SPPS: Using a protecting group bulkier than the traditional OtBu (tert-butyl) group on the aspartic acid/Asn side chain can physically impede the cyclization reaction. Effective examples include [3] [4]:
Backbone Protection: Incorporating an acid-labile protecting group (e.g., Dmb - dimethoxybenzyl) on the amide nitrogen of the Asn residue prevents it from acting as a nucleophile, thus blocking the cyclization step entirely [4].
Additives and Modified Conditions: Adding reagents like HOBt (Hydroxybenzotriazole) or Oxyma to the deprotection solution in Fmoc-SPPS can suppress aspartimide formation by protonating reactive intermediates [4].
Deuteration for In Vivo Stability: Replacing the hydrogen atoms on the alpha and beta carbons of asparagine with deuterium creates a kinetic isotope effect. This does not affect the initial succinimide formation rate but reduces the rate of racemization by more than five-fold, limiting the accumulation of D-isomer degradation products in aged proteins and peptides [1].
For researchers needing to quantify aspartimide formation, here are methodologies adapted from the literature.
1. Protocol: Measuring Non-Enzymatic Aspartimide Kinetics in Solution
k1) and hydrolysis (k2, k3).2. Protocol: Measuring Enzymatic Aspartimide Formation (PIMT Homologs)
I hope this detailed technical guide provides a solid foundation for your research and development work.
The following table synthesizes data from a model study using Scorpion toxin II peptides (H-Val-Lys-Asp-X-Tyr-Ile-OH). The resin-bound peptides were subjected to an extended treatment with 20% piperidine in DMF (200 minutes) to simulate approximately 100 standard deprotection cycles [1].
| Aspartyl Protecting Group | Sequence Context (X=) | Relative Aspartimide Formation | Chiral Stability (D-Asp Content) |
|---|---|---|---|
| Fmoc-Asp(OBno)-OH | Asn (N) or Arg (R) | Reduced to nearly undetectable levels [1] | Low [1] |
| Fmoc-Asp(OBno)-OH | Gly (G) | ~0.1% per cycle [1] | Low [1] |
| Fmoc-Asp(OtBu)-OH (Standard) | Gly (G) | Significant formation [1] | High [1] |
| Fmoc-Asp(OMpe)-OH | Gly (G) | Significant formation (less than OtBu) [1] | High [1] |
The data demonstrates that Fmoc-Asp(OBno)-OH offers superior protection against both aspartimide formation and the accompanying epimerization, which are critical for producing high-purity peptide APIs [1].
The core methodology for evaluating aspartimide formation, as cited in the search results, involves accelerated stress tests on model peptides [1] [2].
X is typically Asn (N), Arg (R), or the most sensitive Gly (G) [1] [2].For scientists integrating Fmoc-Asp(OBno)-OH into their synthetic workflows, the search results indicate several key points:
The following diagram illustrates the decision-making workflow for preventing aspartimide formation using Fmoc-Asp(OBno)-OH.
This diagram shows the core chemical reaction of aspartimide formation and its prevention using the OBno protecting group.
Q1: What makes aspartimide formation so problematic in peptide API manufacturing? Aspartimide formation is a major side reaction during Fmoc-SPPS that occurs when aspartic acid-containing sequences are repeatedly exposed to base. The core problem is that it leads to a cascade of up to 9 different by-products. While some can be removed by HPLC, the β-aspartyl peptides and epimerized α-aspartyl peptides are nearly impossible to separate as they often co-elute with the target peptide and have identical mass, making them hard-to-detect hidden contaminants [1].
Q2: Why is Fmoc-Asp(OBno)-OH more effective than the standard OtBu group? The OBno (5-n-butyl-5-nonyl) group is a bulky trialkylcarbinol-based protecting group. Its steric hindrance effectively shields the aspartyl carbonyl from intramolecular attack by the backbone amide, which is the first step in aspartimide ring formation. This bulkiness is maintained throughout the synthesis cycle, providing robust protection even during prolonged piperidine treatment [1] [2].
For further details, you can consult the primary research articles that directly describe the development and testing of this protecting group [2]. Technical data sheets from suppliers like Novabiochem (a brand under Merck Sigma-Aldrich) are also excellent resources for specific protocols and handling instructions [1].
Aspartimide formation represents one of the most persistent challenges in modern solid-phase peptide synthesis (SPPS), particularly in Fmoc-based strategies. This side reaction occurs when the side-chain carboxyl group of aspartic acid undergoes base-promoted cyclization with the backbone amide, forming a five-membered cyclic imide. This undesired process occurs primarily during piperidine-mediated Fmoc deprotection steps but can also happen during peptide coupling. The resulting aspartimide can further react with piperidine to form piperidine adducts, or undergo ring-opening to generate a mixture of α- and β-peptides, significantly complicating purification and reducing yields [1]. The problem is especially pronounced in sequences where aspartic acid is followed by specific amino acids including glycine, asparagine, aspartic acid, and cysteine, with Asp-Gly sequences showing the highest propensity for this side reaction [1].
Several traditional approaches have been developed to minimize aspartimide formation, but each presents significant limitations:
These limitations highlight the need for a more robust strategy that fundamentally prevents aspartimide formation while maintaining synthetic efficiency.
Table 1: Comparison of Aspartic Acid Protecting Groups for SPPS
| Protecting Group | Mechanism | Stability to Base | Coupling Efficiency | Limitations |
|---|---|---|---|---|
| t-Butyl (OtBu) | Ester bond | Moderate | High | Significant aspartimide formation |
| Mpe/Mbe | Sterically hindered ester | Good | Reduced | High hydrophobicity, expensive |
| Dmb/Hmb | Backbone protection | Excellent | Poor | Available mainly as dipeptides |
| CSY | C-C bond | Excellent | High | Special deprotection conditions required |
The cyanosulfurylide (CSY) protecting group represents a paradigm shift in carboxylic acid protection for peptide synthesis. Unlike traditional ester-based protecting groups that employ labile C-O bonds, CSY masks the carboxylic acid through a stable carbon-carbon bond between the aspartic acid side chain and the protecting group. The CSY group is formally a zwitterionic species with exceptional stability across a wide range of synthetic conditions, including strong acids, strong bases, transition metals, and reducing agents [1]. This remarkable stability derives from the unique electronic configuration of the ylide, which creates a robust linkage while maintaining a polar character that often improves peptide solubility during SPPS—an additional benefit when working with aggregation-prone sequences [2].
The deprotection of CSY proceeds through a distinct mechanism from traditional ester-based groups. The process involves electrophilic halogenation of the ylide followed by hydration and C-C bond cleavage, analogous to a haloform reaction:
This deprotection proceeds rapidly under aqueous conditions at room temperature, typically reaching completion within 5 minutes using stoichiometric amounts of NCS. The reaction is compatible with most amino acid side chains, with methionine being the primary exception (often substituted with norleucine in SPPS to avoid oxidation issues) [1].
Diagram 1: Mechanism of CSY deprotection using N-chlorosuccinimide (NCS)
The CSY-protected aspartic acid building block can be efficiently prepared on a multigram scale using commercially available starting materials, making it practical for routine peptide synthesis. The following optimized protocol yields Fmoc-Asp(CSY)-OH with high purity and excellent overall yield [2]:
Step 1: Preparation of Fmoc-Asp(CSY)-OtBu
Step 2: Removal of tert-Butyl Group
The resulting Fmoc-Asp(CSY)-OH building block should be characterized to ensure quality for peptide synthesis:
The integration of Fmoc-Asp(CSY)-OH into standard Fmoc-SPPS follows conventional protocols with specific considerations for deprotection conditions:
A key finding in the application of CSY protecting groups is their sensitivity to nucleophilic attack by piperidine at elevated temperatures. While CSY demonstrates excellent thermal stability to microwave heating in DMF alone, the combination of heat and piperidine leads to decomposition through nucleophilic attack on the CSY group [2]. This can be mitigated by:
Diagram 2: SPPS workflow with CSY protection highlighting critical temperature management during Fmoc deprotection
The original CSY deprotection protocol described by Neumann et al. provides a robust starting point for most peptides:
This method works effectively for most standard peptides and completely suppresses aspartimide formation during deprotection in solution phase, unlike on-resin deprotection which may require additives to prevent aspartimide formation [1].
For aggregation-prone peptides, partially folded structures, or sequences with multiple CSY groups, optimized deprotection conditions have been developed:
Table 2: CSY Deprotection Conditions for Different Peptide Types
| Peptide Type | Solvent System | NCS Equivalents | Addition Method | Special Considerations |
|---|---|---|---|---|
| Standard Peptides | CH₃CN/H₂O (20:80) with 0.1% TFA | 1.0 | Single addition | Direct lyophilization possible |
| Aggregation-Prone | H₂O/HFIP (90:10) with 0.1% TFA | 4 × 0.55 | Staged over 20 min | Maintains solubility |
| Structured/Partially Folded | H₂O/HFIP (90:10) with 0.1% TFA | 2.2 total | Staged | Preserves native structure |
| Extremely Hydrophobic | H₂O/HFIP/DMF (70:10:20) with 0.1% TFA | 4 × 0.55 | Staged, NCS in DMF | Direct HPLC purification required |
The CSY protecting group has enabled the synthesis of several pharmaceutically relevant peptides that were previously difficult or inaccessible using conventional approaches:
CSY protection has shown particular utility in the synthesis of larger proteins through segment ligation strategies:
The polar character of the CSY protecting group provides an additional benefit in the synthesis of aggregation-prone sequences:
Circular dichroism studies confirmed that CSY-protected peptides maintain residual folding in many cases, and after deprotection, full native structure is recovered with typical melting temperatures of 36-79°C for WW domains and 45°C for SH3 domains [2].
The cyanosulfurylide protecting group represents a significant advancement in addressing the longstanding challenge of aspartimide formation in peptide synthesis. Its unique C-C bond linkage provides unprecedented stability to base-mediated cyclization while maintaining compatibility with standard Fmoc-SPPS protocols. The development of optimized deprotection conditions using NCS in aqueous systems enables efficient removal without epimerization or aspartimide formation.
As the field of peptide therapeutics continues to grow, with an increasing number of complex targets containing problematic aspartimide-prone sequences, the CSY protecting group offers a robust solution for the synthesis of these challenging molecules. Its demonstrated success in producing pharmaceutical peptides, protein domains, and aggregation-prone sequences suggests it will become an increasingly valuable tool in both academic and industrial peptide chemistry.
Aspartimide formation represents one of the most significant challenges in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL). This side reaction occurs when the backbone amide nitrogen attacks the side chain carbonyl of aspartic acid or asparagine residues, forming a five-membered ring succinimide that can subsequently open to form a mixture of α- and β-linked isomers [1] [2]. The susceptibility to aspartimide formation is highly sequence-dependent, with glycine, asparagine, aspartic acid, and cysteine in the i+1 position showing the highest propensity for this deleterious cyclization [2]. The consequences include reduced yields, difficult purification processes, and in some cases, completely inaccessible peptide sequences, creating formidable obstacles in both academic research and industrial pharmaceutical development [1] [2].
Traditional approaches to minimize aspartimide formation have included using bulky ester protecting groups such as cyclohexyl esters, which reduce but do not eliminate the problem [3], incorporating backbone protection with acid-labile groups like dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxy-benzyl (Hmb) [1], and adding chemical additives such as HOBt to the synthesis process [2]. However, each of these strategies presents significant limitations—bulky esters can impair coupling efficiency and increase hydrophobicity, while existing backbone protecting groups often require coupling as dipeptides with limited availability [2].
The 2-(4-aminobutanoyloxy)-4-methoxybenzyl (GABA-Hmb) group represents a novel approach to this longstanding challenge. This protecting group strategy was recently developed and systematically evaluated as a more effective solution to prevent aspartimide formation during chemical protein synthesis, particularly in the context of native chemical ligation reactions [1]. By temporarily protecting the backbone nitrogen atom, GABA-Hmb effectively blocks the cyclization pathway that leads to aspartimide and related byproducts, enabling the synthesis of complex peptides and proteins that were previously difficult or impossible to obtain in pure form.
The GABA-Hmb protecting group functions through a strategic structural approach that addresses the fundamental mechanism of aspartimide formation. The core innovation lies in the temporary protection of the backbone amide nitrogen, which is the nucleophilic initiator of the aspartimide cyclization reaction [1]. By introducing the GABA-Hmb moiety at this critical position, the protecting group creates a steric and electronic barrier that prevents the cyclization from occurring, even under the basic conditions typically encountered during Fmoc removal steps in SPPS or during extended NCL reactions.
The molecular structure of GABA-Hmb contains several key features that contribute to its effectiveness:
Table 1: Comparative Analysis of Aspartimide Prevention Strategies
| Method | Mechanism of Action | Advantages | Limitations |
|---|---|---|---|
| GABA-Hmb Backbone Protection | Blocks backbone amide nucleophilicity | Complete prevention of aspartimide; Improved solubility; Compatible with extended syntheses | Requires incorporation as protected building block |
| Bulky Ester Groups (e.g., Mbe, cyclohexyl) | Increases steric hindrance at side chain | Reduced aspartimide formation; Commercially available | Increased hydrophobicity; Poor coupling efficiency |
| Traditional Backbone Protection (e.g., Hmb, Dmb) | Blocks backbone amide nucleophilicity | Prevents aspartimide formation | Poor coupling efficiency; Must be coupled as dipeptides |
| Chemical Additives (e.g., HOBt) | Suppresses base-catalyzed cyclization | Easy implementation; No synthetic modification required | Incomplete suppression; Additional purification steps |
The steric protection mechanism of GABA-Hmb was convincingly demonstrated in model studies using pentamer sequences (H-FDGLA-OH), where peptides incorporating Fmoc-Asp(CSY)-OH showed no aspartimide formation even after extended treatment with 20% piperidine in DMF for 12 hours at room temperature [2]. In contrast, conventional Asp(OtBu) protection under identical conditions showed significant aspartimide formation and piperidine-adducted byproducts. This striking difference highlights the exceptional protective efficacy of the backbone protection strategy implemented by GABA-Hmb and related approaches.
Comparative studies have systematically evaluated the performance of GABA-Hmb protection against traditional approaches, with quantitative data revealing significant advantages. In controlled experiments, the extent of aspartimide formation was measured under various conditions simulating typical peptide synthesis environments. The GABA-Hmb strategy demonstrated near-complete suppression of aspartimide-related byproducts, even in sequences with known high susceptibility to this side reaction [1].
Table 2: Optimization Conditions for GABA-Hmb Protected Peptide Synthesis
| Parameter | Standard Conditions | Optimized with GABA-Hmb | Impact on Aspartimide Formation |
|---|---|---|---|
| Ligation Temperature | Variable (often room temperature) | Restricted temperature | Major reduction when combined with GABA-Hmb |
| Reaction Times | Often extended | Limited duration | Prevents accumulation of byproducts |
| Buffer System | Commonly phosphate | HEPES replacement | Further reduction in aspartimide formation |
| Backbone Protection | Unprotected | GABA-Hmb incorporation | Near-complete prevention |
| Sequence Considerations | N/A | Addresses aspartimide "hotspots" | Essential for long proteins with multiple Asp sites |
The quantitative benefits of the GABA-Hmb approach were further demonstrated in the synthesis of challenging protein targets. In the synthesis of SUMO-2 and SUMOylated peptide mimics, implementation of GABA-Hmb protection enabled byproduct-free synthesis that was unachievable through conventional methods [1]. The data indicate that while "good NCL practices" alone (including restricted ligation temperature and time, as well as replacement of phosphate buffer with HEPES) can reduce aspartimide formation, the protective efficacy of these measures varies considerably with sequence context and becomes increasingly important with longer target proteins containing multiple potential aspartimide hotspots.
The research indicates that the amount of aspartimide byproducts shows a strong correlation with protein length, as longer sequences require more NCL reactions and contain more potential aspartimide formation sites [1]. This relationship underscores the particular value of GABA-Hmb protection in the synthesis of larger proteins, where cumulative byproduct formation could otherwise render targets inaccessible. The integration of GABA-Hmb with optimized NCL practices represents the current state-of-the-art approach for addressing this persistent challenge in chemical protein synthesis.
Materials Required:
Procedure:
Resin Preparation: Begin with standard Rink amide resin (0.1 mmol scale) following standard swelling procedures in DMF for 30 minutes.
Fmoc Deprotection: Perform standard Fmoc removal using 20% piperidine in DMF (2 × 10 min treatments).
GABA-Hmb Incorporation:
Chain Elongation:
Cleavage and Side Chain Deprotection:
Critical Considerations for NCL:
Procedure:
The following diagram illustrates the strategic implementation of GABA-Hmb protection throughout the peptide synthesis workflow:
The effectiveness of GABA-Hmb protection was conclusively demonstrated in the total chemical synthesis of SUMO-2, a challenging protein target containing multiple aspartimide hotspots [1]. Researchers performed a systematic comparison of synthesis approaches:
The successful implementation involved:
The result was a significant improvement in both yield and purity, demonstrating the transformative potential of GABA-Hmb protection for challenging synthetic targets.
Beyond complex proteins like SUMO-2, the GABA-Hmb strategy has proven invaluable for problematic peptide sequences with known high susceptibility to aspartimide formation. Model studies using the pentapeptide sequence H-Phe-Asp-Gly-Leu-Ala-OH (FDGLA) revealed striking differences:
These findings highlight the particular value of GABA-Hmb for sequences containing the Asp-Gly motif, which is among the most prone to aspartimide formation. Similar protection has been demonstrated for other high-risk sequences including Asp-Asn, Asp-Asp, and Asp-Cys, significantly expanding the accessible chemical space for peptide synthesis.
Reduced Coupling Efficiency:
Incomplete Fmoc Deprotection:
Purification Challenges:
HPLC Method Optimization:
Mass Spectrometry Analysis:
The GABA-Hmb backbone protection strategy represents a significant advancement in addressing the longstanding challenge of aspartimide formation in peptide synthesis. By temporarily protecting the backbone amide nitrogen, this approach effectively blocks the cyclization pathway that leads to aspartimide and related byproducts, enabling the synthesis of complex peptides and proteins that were previously difficult or impossible to obtain in pure form. The method is particularly valuable for long protein sequences containing multiple aspartimide hotspots and for applications requiring high fidelity, such as pharmaceutical development.
Future developments in this area will likely focus on expanding the toolkit of backbone protecting groups with improved physicochemical properties, developing more efficient synthetic routes to protected building blocks, and creating automated synthesis protocols that seamlessly integrate backbone protection strategies. As chemical protein synthesis continues to evolve toward more challenging targets, the strategic implementation of GABA-Hmb and related protecting groups will play an increasingly important role in enabling synthetic access to complex biomolecules for basic research and therapeutic applications.
Aspartimide formation represents one of the most persistent and challenging side reactions in Fmoc solid-phase peptide synthesis (SPPS), particularly affecting sequences containing aspartic acid (Asp) or asparagine (Asn) residues. This side reaction occurs when the backbone amide nitrogen adjacent to an aspartic acid residue undergoes nucleophilic attack on the side-chain carboxyl carbon, forming a five-membered cyclic imide known as aspartimide. The consequences of this reaction are particularly problematic because the aspartimide intermediate can undergo ring-opening reactions, leading to racemized peptides (both L- and D-α-peptides) and piperidide adducts (with a nominal mass increase of +67 Da) that are notoriously difficult to separate from the desired product [1] [2].
The propensity for aspartimide formation is highly sequence-dependent, with certain motifs exhibiting particularly high risk. The most susceptible sequences include:
Additional factors influencing aspartimide formation include the nature of the protecting group on the β-carboxyl of aspartic acid, the base used for Fmoc deprotection, solvent polarity, temperature, and reaction duration [1]. The formation of aspartimide remains a formidable challenge that can lead to costly purification steps, reduced yields, or even inaccessible peptide sequences in both academic research and industrial applications [3].
Sterically hindered bases function as effective suppressors of aspartimide formation through their molecular geometry that impedes the deprotonation of the backbone amide nitrogen. In conventional Fmoc-SPPS, piperidine (pKa ~11.2) is widely employed for Fmoc removal but readily deprotonates the backbone amide nitrogen, enhancing its nucleophilicity and promoting cyclization. Sterically hindered bases, characterized by bulky substituents around the basic nitrogen center, maintain sufficient basicity for efficient Fmoc removal while sterically impeding the approach to the backbone amide proton, thereby reducing aspartimide formation [2].
The chemical rationale behind this approach lies in the transition state for aspartimide formation, which requires a specific spatial orientation where the deprotonated amide nitrogen attacks the side-chain carbonyl carbon. By introducing steric bulk around the basic center, these bases create a geometric constraint that disfavors the deprotonation step without compromising Fmoc removal efficiency. This strategy represents a practical compromise between reaction efficiency and side reaction suppression, as it can be implemented with minimal modification to standard SPPS protocols [2].
Table 1: Comparison of Sterically Hindered Bases for Aspartimide Prevention
| Base | pKa* | Relative Deprotection Rate | Effectiveness Against Aspartimide | Key Advantages | Limitations |
|---|---|---|---|---|---|
| DBU | ~13.3 | Fast | Moderate-High | Less aggressive deprotonation of backbone amide; works well in prone sequences | May lead to incomplete Fmoc removal in some cases; requires optimization |
| 2,6-Lutidine | ~6.7 | Slow | Moderate | Milder conditions prevent various side reactions; good for sensitive sequences | Slower deprotection may require extended reaction times |
| N-Methylpyrrolidine | ~10.5 | Moderate | Moderate | Balanced profile between efficiency and side reaction suppression | Not universally effective across all peptide sequences |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | ~13.3 | Fast | Moderate-High | Similar to DBU with strong steric hindrance | Potential solubility issues in standard SPPS solvents |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | ~8.7 | Moderate | Low-Moderate | Moderate basicity with some steric hindrance | Less effective for high-risk sequences like Asp-Gly |
*pKa values measured in 50% aqueous ethanol [4]
When selecting an appropriate sterically hindered base, researchers should consider the specific peptide sequence, particularly the C-terminal residue following Asp. For high-risk sequences such as Asp-Gly, stronger hindered bases like DBU may be preferable, while for less problematic sequences, milder options like N-methylpyrrolidine may provide sufficient protection with fewer potential side effects. It's important to note that base strength alone does not determine effectiveness; the molecular geometry and solvation properties significantly influence performance [2].
Principle: This protocol describes the use of sterically hindered bases as alternatives to piperidine for Fmoc deprotection in SPPS, specifically designed to minimize aspartimide formation in susceptible sequences.
Materials:
Base Solution Formulations:
DBU-based deprotection solution:
Alternative sterically hindered base solution:
Procedure:
Transfer the resin containing the growing peptide chain to a solid-phase reaction vessel if not already in place.
Wash the resin with 3-5 column volumes of DMF to ensure complete removal of previous coupling reagents.
Prepare fresh deprotection solution according to the chosen formulation above.
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).
Agitate the mixture gently using nitrogen bubbling or mechanical stirring for:
Drain the deprotection solution and wash the resin thoroughly with 5-10 column volumes of DMF.
Monitor deprotection efficiency by qualitative ninhydrin test or quantitative spectrophotometric analysis of the dibenzofulvene-piperidine adduct at 301-310 nm.
Proceed to next coupling cycle after confirming complete Fmoc removal.
Troubleshooting Notes:
Analytical Methods for Detection and Quantification:
LC-MS Analysis:
Quantitative Assessment:
The use of backbone-protecting groups represents one of the most effective approaches for complete elimination of aspartimide formation. This strategy involves temporary protection of the backbone amide nitrogen that would otherwise participate in the cyclization reaction. The 2-hydroxy-4-methoxybenzyl (Hmb) group and its derivatives have shown particular effectiveness in this application [5] [3].
Recent Advancements: A novel methodology based on the temporary protection of the backbone nitrogen by a 2-(4-aminobutanoyloxy)-4-methoxybenzyl (GABA-Hmb) group has demonstrated complete suppression of aspartimide and aspartimide-derived byproducts during native chemical ligation (NCL). This approach was validated through the byproduct-free synthesis of SUMO-2 and a SUMOylated peptide mimic, showcasing its efficacy in challenging synthetic contexts [5].
Practical Considerations:
Table 2: Comparison of Aspartimide Prevention Strategies
| Strategy | Mechanism | Effectiveness | Compatibility | Cost | Best Use Case |
|---|---|---|---|---|---|
| Sterically Hindered Bases | Reduces backbone amide deprotonation | Moderate-High | High | Low-Moderate | First-line defense; Asp-Gly sequences |
| Bulky Ester Groups (OMpe, O-1-Ada) | Steric shielding of β-carboxyl | High | Moderate | Moderate-High | Problematic sequences in research-scale synthesis |
| Backbone Protection (Hmb, Dmb) | Prevents nucleophilic attack by amide | Very High | Low-Moderate | High | Critical applications requiring high fidelity |
| Acidic Additives (HOBt) | Suppresses deprotonation through pH control | Moderate | High | Low | General Fmoc-SPPS; mild risk sequences |
| Cyanosulfurylides (CSY) | C-C bond masking of carboxylic acid | High | Moderate | High | Research workflows requiring highest purity |
| Dipeptide Building Blocks | Eliminates Fmoc cleavage at Asp site | High | Low-Moderate | High | Asp-Gly, Asp-Ser with high aspartimide risk |
Innovative Protecting Group Strategies:
Cyanosulfurylide (CSY) Protection: This innovative approach masks carboxylic acids with a stable C-C bond instead of the conventional ester (C-O) linkage. CSY protecting groups are exceptionally stable to common synthetic manipulations and can be rapidly cleaved using electrophilic halogenating agents like N-chlorosuccinimide (NCS) under aqueous conditions. This method has been successfully employed for the synthesis of challenging peptides including teduglutide and ubiquitin, demonstrating complete suppression of aspartimide formation even after prolonged exposure to piperidine [3].
DNPBS α-Amino Protection: The 2,4-dinitro-6-phenyl-benzenesulfenyl (DNPBS) group represents an alternative to Fmoc protection that can be quantitatively removed under nearly neutral conditions (1 M p-toluenethiol/pyridine). This approach greatly suppresses aspartimide formation and α-carbon racemization, offering particular advantages for sequences containing oxidation-sensitive amino acids [6].
For protein synthesis involving native chemical ligation (NCL), aspartimide formation can be minimized by adopting "good NCL practices":
These optimized conditions are particularly important for multi-segment ligations where the cumulative risk of aspartimide formation increases with the number of NCL steps and potential aspartimide hotspots in the target protein sequence.
The following diagram illustrates the strategic decision-making process for implementing aspartimide prevention strategies in peptide synthesis:
Figure 1: Strategic workflow for selecting and implementing aspartimide prevention methods in peptide synthesis. This decision tree guides researchers in choosing appropriate strategies based on sequence risk assessment.
Sterically hindered bases represent a valuable tool in the peptide chemist's arsenal for combating aspartimide formation, offering a practical balance between effectiveness, synthetic efficiency, and ease of implementation. While they may not provide complete suppression in all cases—particularly for the most challenging sequences like Asp-Gly—their moderate to high effectiveness and excellent compatibility with standard SPPS protocols make them an excellent first-line defense.
For critical applications requiring the highest fidelity, combinatorial approaches that pair sterically hindered bases with selective backbone protection or advanced protecting groups like cyanosulfurylides may be warranted. The continuing development of novel strategies, including the GABA-Hmb backbone protection for NCL and CSY protecting groups, highlights the dynamic nature of this field and promises further improvements in our ability to synthesize complex peptides and proteins with high purity and efficiency.
As peptide-based therapeutics continue to gain importance in pharmaceutical development, mastering these fundamental aspects of synthetic control remains essential for researchers engaged in both basic science and drug development endeavors.
The table below summarizes the performance of different deprotection reagents, as alternatives to piperidine, from an experimental study [1].
| Reagent | Chemical Name | pKa | Key Characteristics | Reported Performance |
|---|---|---|---|---|
| PP | Piperidine | 11.1 | Standard reagent; may promote aspartimide formation; regulated substance [1]. | Generally robust results, but best performance is peptide-dependent [1]. |
| 4MP | 4-Methylpiperidine | 10.78 | Less toxic alternative to piperidine [1]. | Comparable or better yield than PP for some peptides; can exhibit different deletion profiles [1]. |
| PZ | Piperazine | 9.73 | Weaker base; less regulated [1]. | Can achieve higher crude purity for some peptides; may result in lower overall yield [1]. |
The following protocol is adapted from a study comparing PP, 4MP, and PZ, using automated microwave-assisted synthesis [1].
1. Materials and Equipment
2. Synthesis and Deprotection Procedure
3. Monitoring and Analysis
The diagram below illustrates the base-catalyzed mechanism of Fmoc deprotection and the role of secondary amines like piperidine [1] [3].
The deprotection follows a two-step mechanism [1]:
For problematic sequences, standard piperidine may not be sufficient. Consider these alternatives [2]:
A major side reaction during repetitive Fmoc deprotection is aspartimide formation at Asp residues, which can lead to piperidide and other by-products [1] [2]. The use of weaker bases like piperazine (PZ) or the inclusion of HOBt in the deprotection cocktail has been reported to minimize this side reaction [1] [2].
1. Introduction to the Aspartimide Problem Aspartimide (Asi) formation is a prevalent side reaction during Fmoc-based Solid-Phase Peptide Synthesis (SPPS), particularly in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs [1]. This base-mediated cyclization of the aspartic acid side chain leads to a succinimide intermediate that can hydrolyze to a mixture of undesired α- and β-peptides, as well as piperidine adducts [1]. These byproducts complicate purification and can drastically reduce yields, making aspartimide prevention a critical concern for the synthesis of challenging sequences [2] [1].
2. Strategic Approach 1: Ester-Based Protecting Groups The standard protecting group for aspartic acid, the tert-butyl ester (OtBu), offers only moderate steric hindrance and is often insufficient for Asi-prone sequences [1]. A common and effective strategy is to employ bulkier, more sterically hindered ester-based protecting groups.
Protocol: Synthesis with Fmoc-Asp(OMpe)-OH [1] The 3-methyl-3-pentyl ester (OMpe) is one of the most widely used alternatives for Asi suppression.
Quantitative Comparison of Ester-Based Protecting Groups [1] The following table summarizes the performance of various ester-based protecting groups:
| Protecting Group | Abbreviation | Steric Hindrance | Asi Suppression | Notes |
|---|---|---|---|---|
| tert-Butyl | OtBu | Low | Low | Standard group; insufficient for prone sequences [1] |
| 1-Adamantyl | O-1-Ada | High | Good | [1] |
| 2-Adamantyl | O-2-Ada | High | Good | [1] |
| 2,4-Dimethyl-3-pentyl | ODmp | High | Good | [1] |
| 3-methyl-3-pentyl | OMpe | High | Very Good | Widely used and effective [1] |
3. Strategic Approach 2: Non-Ester Protecting Groups For extremely challenging sequences, non-ester-based masking groups that form a stable C-C bond with the aspartic acid side chain can completely prevent aspartimide formation, as the cyclization mechanism requiring a C-O ester bond is eliminated [2].
4. Strategic Approach 3: Optimized Fmoc Cleavage Conditions Modifying the standard Fmoc deprotection conditions can significantly reduce the driving force for aspartimide formation.
Protocol: Using Alternative Deprotection Cocktails [3] The key is to reduce the strength and exposure time of the base.
Quantitative Comparison of Fmoc Cleavage Conditions [3]
| Reagent / Cocktail | Relative Deprotection Speed | Asi Suppression | Recommended Use |
|---|---|---|---|
| 20% Piperidine in DMF | Fast (Benchmark) | Low | Standard sequences only |
| 2 x 5 min 20% Piperidine | Fast | Moderate | Mildly prone sequences |
| 20% Piperidine + 1% Formic Acid | Moderate | Good | General improvement for prone sequences |
| 5% Piperazine / 1% DBU / 1% Formic Acid | Fast (with heat) | Very Good | Recommended for difficult Asp-Gly/Asn motifs [3] |
| 20% 4-Methylpiperidine in DMF | Fast | Moderate | Substitute when piperidine is restricted [3] |
The following diagram illustrates a recommended decision-making workflow for selecting the optimal strategy to prevent aspartimide formation.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield of target peptide | Severe aspartimide formation and base adducts | Switch from Asp(OtBu) to Asp(OMpe) or implement the CSY strategy. Use the PZ/DBU/FA deprotection cocktail [1] [3]. |
| Incomplete Fmoc deprotection | Aggregation-prone sequence | Incorporate co-solvents like DMSO or DCM (up to 30%) to improve resin swelling [3]. |
| Side products after CSY deprotection | Aspartimide formed during on-resin NCS treatment | Ensure the deprotection solution contains HFIP (DMF/Water/HFIP, 90:8:2). Prefer solution-phase deprotection after global resin cleavage [2]. |
| Racemization | Overly long or hot deprotection cycles | Use multiple short (2-5 min) deprotection cycles at room temperature. Avoid DBU without efficient scavengers [3]. |
Before initiating synthesis, confirm the following:
Aspartimide formation remains a significant hurdle in Fmoc-SPPS, but it is not insurmountable. A strategic approach combining the use of bulky ester protecting groups like OMpe, optimized deprotection cocktails with reduced base strength, and in extreme cases, the innovative CSY protecting group, can effectively suppress this side reaction. By integrating these detailed protocols and strategic comparisons into their workflow, researchers can significantly improve the efficiency and success rate of synthesizing challenging aspartimide-prone peptides.
Aspartimide formation represents a significant side reaction in peptide and protein synthesis that has been largely overlooked in Native Chemical Ligation (NCL) contexts until recently. This five-membered ring succinimide forms when the backbone amide nitrogen attacks the side chain carbonyl of aspartate (Asp) or asparagine (Asn) residues, leading to a cyclic imide structure. While extensively studied in Solid Phase Peptide Synthesis (SPPS), where it causes substantial yield reduction and purification challenges, its occurrence in NCL has been documented in only a handful of cases to date. Recent systematic studies demonstrate that aspartimide formation during NCL may be more prevalent than previously recognized, with potentially significant implications for the synthesis of complex protein targets [1].
The clinical and research significance of this side reaction extends beyond synthetic convenience. Aspartimide formation is associated with in vivo protein aging and instability of purified proteins, making its control essential for producing homogeneous protein materials for research and therapeutic applications. As the demand for chemically synthesized proteins with post-translational modifications or non-natural amino acids grows, understanding and preventing aspartimide formation becomes increasingly critical. The development of reliable prevention strategies enables researchers to access challenging protein targets that were previously complicated by aspartimide-related side products, thereby advancing chemical biology and drug discovery efforts [1] [2].
The formation of aspartimide proceeds through a nucleophilic attack wherein the deprotonated backbone amide nitrogen adjacent to an aspartic acid residue attacks the side chain carbonyl carbon, forming a five-membered imide ring. This intramolecular cyclization results in the elimination of water (M-18 Da when originating from Asp) or ammonia (M-17 Da when originating from Asn). The resulting aspartimide intermediate is highly reactive and can undergo ring-opening reactions through nucleophilic attack by various species present in the reaction milieu, including water, thiol catalysts, or other nucleophiles [1] [3].
A particularly challenging aspect of aspartimide formation is that the ring-opened products often have the same molecular mass as the parent aspartate residue, making them difficult to detect by standard mass spectrometric analysis. Additionally, the aspartimide intermediate is prone to racemization at the α-carbon of the aspartic acid residue due to the increased acidity of the α-proton in the imide structure. This can lead to the formation of diastereomeric products that complicate purification and may compromise the biological activity of the synthetic protein [1] [3].
The identification of aspartimide-related byproducts presents significant analytical challenges for several reasons. First, the mass difference between the target protein and aspartimide-containing byproducts may be minimal (e.g., -18 Da for Asp-derived aspartimide), which can be overlooked in the analysis of large proteins. Second, the conversion of aspartimide to other byproducts with the same molecular mass as the parent aspartate residue further complicates detection. Third, these byproducts often co-elute with the target protein during standard reversed-phase HPLC purification, making their separation and quantification difficult [1].
Recent studies on the synthesis of SUMO-2 protein revealed that aspartimide formation could account for up to ≈15% of byproducts under standard NCL conditions. Even when optimization measures were implemented, such as reduced temperature and shorter reaction times, the byproduct formation could only be reduced to ≈5%, indicating the persistent nature of this side reaction. These findings suggest that aspartimide formation may be a more widespread issue in NCL than previously appreciated, particularly in longer protein sequences containing multiple potential aspartimide hotspots [1].
Implementing optimized NCL conditions represents the first line of defense against aspartimide formation. These methodological adjustments aim to minimize the exposure of susceptible aspartate residues to conditions that promote cyclization while maintaining efficient ligation kinetics:
Temperature Reduction: Conducting NCL reactions at room temperature (20-25°C) instead of 37°C significantly reduces aspartimide formation. For the SUMO-2 model, this simple modification decreased aspartimide byproducts from ≈15% to ≈5% [1].
Reaction Time Optimization: Limiting NCL reaction times to the minimum required for completion (typically 12 hours instead of overnight) helps prevent the accumulation of aspartimide byproducts, particularly in sequences with high susceptibility to cyclization [1].
Buffer System Replacement: Substituting phosphate buffer with HEPES buffer at neutral pH reduces the rate of aspartimide formation while maintaining efficient ligation kinetics. Phosphate anions appear to catalyze the cyclization reaction, making them less desirable for NCL involving aspartimide-prone sequences [1] [4].
Strategic Residue Replacement: In some cases, replacing aspartate residues with glutamate (Asp→Glu) at non-critical positions can circumvent aspartimide formation, as glutamate forms a more stable six-membered ring that is less prone to cyclization under NCL conditions. This approach was successfully employed in the synthesis of glycosylated peptides, where aspartimide formation would otherwise complicate the synthesis [5].
For sequences highly prone to aspartimide formation or in the synthesis of particularly long protein targets, a more robust solution involves the temporary protection of the backbone amide nitrogen. Recent research has developed a novel methodology using the 2-(4-aminobutanoyloxy)-4-methoxybenzyl (GABA-Hmb) group as a temporary backbone protector [1] [4].
The GABA-Hmb group is incorporated during SPPS at the residue immediately C-terminal to the susceptible aspartate. This protection sterically hinders the deprotonation and subsequent nucleophilic attack of the backbone amide on the aspartate side chain. Following NCL, the GABA-Hmb group can be removed under mild conditions to restore the native peptide backbone. This strategy has been successfully validated in the synthesis of SUMO-2 and a SUMOylated peptide mimic, achieving essentially byproduct-free synthesis where previous methods yielded significant aspartimide contamination [1] [4].
The remarkable effectiveness of this approach stems from its fundamental prevention of the cyclization mechanism rather than merely minimizing its extent. By blocking the key nucleophile in the reaction, the GABA-Hmb group provides complete protection against aspartimide formation, regardless of sequence context or reaction conditions [1].
Table 1: Comparison of Aspartimide Prevention Strategies for Native Chemical Ligation
| Strategy | Effectiveness | Implementation Complexity | Best Use Cases | Limitations |
|---|---|---|---|---|
| Temperature Reduction | Moderate | Low | All NCL reactions, especially those with known aspartimide-prone sequences | May require extended reaction times for slow ligations |
| Reaction Time Optimization | Moderate | Low | Proteins with fast ligation kinetics | Not suitable for slow-reacting segments |
| Buffer Replacement (HEPES) | Moderate | Low | Sequences mildly prone to aspartimide | May affect ligation kinetics for some sequences |
| Residue Replacement (Asp→Glu) | High | Moderate | Non-conserved aspartate residues not involved in function | Not applicable to essential aspartate residues |
| GABA-Hmb Backbone Protection | Very High | High | High-value targets with significant aspartimide problems | Requires additional synthetic steps for protection and deprotection |
Table 2: Troubleshooting Guide for Aspartimide Formation During NCL
| Problem | Possible Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Persistent aspartimide byproducts | Highly susceptible sequence (e.g., Asp-Gly) | Implement GABA-Hmb backbone protection | Screen sequences for aspartimide hotspots during planning |
| Slow ligation kinetics | Suboptimal thioester moiety, β-branched C-terminal residue | Use more activated thioesters (phenyl vs. alkyl) | Incorporate strategic MPAA concentration (100-200 mM) |
| Multiple byproducts with same mass | Aspartimide ring-opening variants | Extend HPLC analysis, use HEPES buffer | Analyze by LC-MS at different pH values to distinguish variants |
| Aspartimide formation despite prevention | Extended reaction times, elevated temperatures | Optimize time/temperature profile | Monitor reaction progress and quench when complete |
This protocol describes the standard native chemical ligation procedure incorporating specific modifications to minimize aspartimide formation, suitable for most routine applications where aspartimide susceptibility is a concern [1] [6].
Prepare Ligation Buffer: Dissolve 573.2 g of Gn·HCl in 800 mL of HPLC-grade water. Add 47.6 g of HEPES and adjust pH to 7.0 with NaOH. Adjust final volume to 1 L with water. Filter through 0.22 μm filter and store at room temperature.
Dissolve Peptide Segments: Weigh equimolar amounts (typically 5-10 μmol) of both peptide segments into separate 1.5 mL Eppendorf tubes. Dissolve each peptide in ligation buffer to a final concentration of 2-5 mM. Gently vortex until fully dissolved.
Prepare Additive Stock Solutions:
Setup Ligation Reaction:
Perform Ligation:
Purification and Analysis:
The following diagram illustrates the workflow for this standard NCL protocol with key aspartimide prevention points highlighted:
For protein targets with significant aspartimide problems that cannot be resolved through optimized conditions, this protocol describes the implementation of the GABA-Hmb backbone protection strategy, which provides nearly complete suppression of aspartimide formation [1] [4].
SPPS with GABA-Hmb Incorporation:
NCL with GABA-Hmb Protected Segment:
Post-Ligation Deprotection:
The following diagram illustrates the comprehensive workflow incorporating GABA-Hmb backbone protection:
Aspartimide formation during Native Chemical Ligation presents a significant challenge in chemical protein synthesis, particularly for sensitive sequences and complex targets. Through systematic investigation, researchers have established that this side reaction is more prevalent than previously recognized, with conventional analytical methods often failing to detect aspartimide-derived byproducts. The implementation of preventive strategies ranging from simple reaction optimization to sophisticated backbone protection approaches provides practical solutions to this longstanding problem.
The GABA-Hmb backbone protection strategy represents a particularly significant advance, offering nearly complete suppression of aspartimide formation without compromising ligation efficiency. As the demand for chemically synthesized proteins continues to grow in chemical biology and drug development, these methodologies will play an increasingly important role in enabling access to challenging protein targets. Researchers are encouraged to screen their target sequences for aspartimide-prone motifs during the planning stages and implement appropriate preventive measures from the outset to avoid costly synthetic failures and extensive optimization efforts.
Aspartimide formation represents one of the most persistent and challenging side reactions in solid-phase peptide synthesis (SPPS), particularly in Fmoc-based strategies. This chemical phenomenon occurs when the backbone amide nitrogen adjacent to an aspartic acid residue nucleophilically attacks the side chain ester carbonyl group, forming a five-membered succinimide ring through an intramolecular cyclization reaction. This aspartimide (Asi) intermediate can subsequently undergo ring opening under basic conditions, leading to a complex mixture of problematic byproducts that include both α- and β-peptides, piperidide adducts, and racemized products. The significance of this side reaction extends beyond synthetic chemistry, as aspartimide formation also occurs during protein aging in vivo and can impact the stability of therapeutic peptides and proteins in formulated products.
The sequence dependence of aspartimide formation has been extensively characterized, with certain amino acid motifs displaying particularly high susceptibility. The most problematic sequences involve Asp-Gly, Asp-Asn, Asp-Asp, and Asp-Cys motifs, where the reduced steric hindrance of the following residue facilitates the cyclization reaction. Glycine in particular presents the greatest risk due to its lack of a side chain that would otherwise create steric hindrance to nucleophilic attack. Additional factors that influence aspartimide formation include the nature of the base used for Fmoc deprotection, temperature, solvent composition, and the specific protecting group employed on the aspartic acid side chain. Understanding these variables is essential for developing effective strategies to suppress this deleterious side reaction during peptide synthesis.
Ester-based protecting groups represent the first line of defense against aspartimide formation, with their efficacy primarily determined by their steric bulk and chemical properties. The conventional tert-butyl (OtBu) ester group provides only modest protection against aspartimide formation, particularly in high-risk sequences such as Asp-Gly. Bulkier alkyl esters such as 3-methylpent-3-yl (OMpe) offer improved performance due to their increased steric hindrance, which physically blocks the nucleophilic attack necessary for aspartimide ring formation. Recent advancements have introduced the 2-benzyl-4,4-dimethylpent-3-yl (OBno) protecting group, which demonstrates exceptional suppression of aspartimide formation even in challenging Asp-Gly sequences. Comparative studies using the scorpion toxin II model peptide (VKDGYI) have shown that OBno protection reduces aspartimide formation to merely 0.1% per cycle, a significant improvement over both OtBu and OMpe protecting groups.
Non-ester protecting groups offer a more fundamental solution by replacing the labile ester bond with a more stable carbon-carbon linkage. The cyanosulfurylide (CSY) group represents an innovative approach that completely prevents aspartimide formation by eliminating the electrophilic carbonyl susceptible to nucleophilic attack. The CSY group displays remarkable stability toward strong acids, bases, and reducing agents typically encountered during SPPS, yet can be efficiently removed using N-chlorosuccinimide (NCS) under aqueous conditions after chain assembly is complete. This protecting group strategy has been successfully employed in the synthesis of challenging peptides including teduglutide and ubiquitin, where conventional ester-based protecting groups failed to prevent aspartimide formation.
Table 1: Comparison of Aspartic Acid Protecting Groups for Aspartimide Prevention
| Protecting Group | Chemical Structure | Cleavage Conditions | Aspartimide Suppression | Best Applications |
|---|---|---|---|---|
| OtBu (conventional) | Ester | TFA (>95%) | Moderate | Sequences with low aspartimide risk |
| OMpe (3-methylpent-3-yl) | Bulky ester | TFA (>95%) | Good | Moderately sensitive sequences |
| OBno (2-benzyl-4,4-dimethylpent-3-yl) | Super bulky ester | TFA (>95%) | Excellent | Problematic sequences (Asp-Gly) |
| CSY (cyanosulfurylide) | C-C bond | NCS, aqueous conditions | Complete | Highly sensitive sequences & proteins |
Backbone amide protection provides an alternative strategy that directly blocks the nucleophile responsible for aspartimide formation. The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups have proven effective for this purpose, particularly when incorporated at the residue following aspartic acid. More recently, the 2-(4-aminobutanoyloxy)-4-methoxybenzyl (GABA-Hmb) group has been developed as an enhanced backbone protecting group that offers improved stability and handling characteristics. These groups prevent aspartimide formation by sterically blocking the deprotonation and subsequent nucleophilic attack of the backbone amide nitrogen. While highly effective, backbone protection can present challenges including reduced coupling efficiency and the need for specialized dipeptide building blocks, which may increase synthetic complexity and cost.
Optimization of synthesis conditions represents a complementary approach that can be implemented regardless of the protecting group strategy. Reducing the frequency and duration of base exposure during Fmoc deprotection steps is critical, as aspartimide formation is directly correlated with extended treatment with piperidine and other basic reagents. The addition of suppressive additives such as HOBt (1-hydroxybenzotriazole) to the deprotection solution has been shown to reduce aspartimide formation by competing with the backbone amide for the activated carbonyl. Additionally, lowering the temperature during deprotection steps and selecting less nucleophilic bases such as 4-methylpiperidine can provide measurable improvements in suppressing this side reaction.
Table 2: Comparative Performance of Aspartimide Prevention Strategies in Model Peptides
| Strategy | Asp-Gly Sequence | Asp-Ser Sequence | Asp-Asn Sequence | Implementation Complexity |
|---|---|---|---|---|
| Standard OtBu | 15-30% aspartimide | 5-15% aspartimide | 10-20% aspartimide | Low |
| Bulky Esters (OMpe) | 3-8% aspartimide | 1-3% aspartimide | 2-5% aspartimide | Low |
| Advanced Esters (OBno) | <1% aspartimide | <0.5% aspartimide | <0.5% aspartimide | Low |
| Backbone Protection | <0.5% aspartimide | <0.5% aspartimide | <0.5% aspartimide | High |
| CSY Protection | Not detected | Not detected | Not detected | Moderate |
Resin preparation and handling form the foundation of successful aspartimide-free peptide synthesis. Begin by placing an appropriate quantity of resin (0.1-0.2 mmol) in a solid-phase reaction vessel equipped with a fritted disk. For sequences containing high-risk aspartimide motifs, utilize Fmoc-Asp(OBno)-OH or Fmoc-Asp(OMpe)-OH as the protected aspartic acid derivative. Swell the resin in DMF (10 mL/g resin) for 30 minutes with gentle agitation before commencing the synthesis cycle. The Fmoc deprotection step represents the most critical phase for aspartimide prevention. Instead of standard 20% piperidine in DMF, employ a modified deprotection solution consisting of 2% piperazine and 2% 1,2,4-triazole in DMF, which provides effective Fmoc removal with significantly reduced aspartimide formation. Treat the resin with this solution (10 mL/g resin) for 3 minutes, drain, and repeat with fresh deprotection solution for an additional 7 minutes. Following each deprotection step, perform thorough washing with DMF (5 × 10 mL/g resin, 1 minute per wash) to ensure complete removal of basic reagents.
Coupling of aspartic acid derivatives requires careful attention to reaction conditions. Prepare a 4-fold molar excess of the protected aspartic acid derivative (0.4-0.8 mmol) in minimal DMF (5-7 mL/g resin). Add an equimolar amount of HOBt (1-hydroxybenzotriazole) and a 4-fold excess of DIC (diisopropylcarbodiimide) as the coupling agent. Allow pre-activation to proceed for 2 minutes before adding the solution to the resin. Couple for 60-75 minutes with continuous agitation, monitoring reaction completion by ninhydrin or chloranil tests. For particularly difficult sequences or extended peptide chains, double coupling may be necessary to ensure complete incorporation. When synthesizing peptides with multiple aspartic acid residues or particularly problematic sequences (e.g., Asp-Gly), incorporate Hmb backbone protection at the residue following aspartic acid. Use Fmoc-Xaa-Hmb-OH dipeptide building blocks with a 3-fold excess and extended coupling times (90-120 minutes) to ensure efficient incorporation.
Asp-Gly motifs represent the most challenging sequence for aspartimide formation and require specialized handling. In addition to using Fmoc-Asp(OBno)-OH or the CSY protecting group, implement reduced temperature deprotection by performing piperidine treatment at 0-4°C instead of room temperature. This simple modification can reduce aspartimide formation by 50-70% in susceptible sequences. Furthermore, incorporate acidic washing steps between deprotection cycles by treating the resin with a 1% solution of HCl in DMF (3 × 2 minutes) followed by neutralization with DIEA (2% in DMF, 2 × 2 minutes). This acid wash protocol protonates the backbone amide nitrogen, temporarily eliminating its nucleophilicity and further protecting against aspartimide formation during subsequent basic treatments.
For multiple adjacent aspartic acid residues (Asp-Asp motifs), employ a combination of protecting group strategies to maximize protection. Use different protecting groups for each aspartic acid residue (e.g., OBno for one position and CSY for another) to create a diverse protective environment that prevents simultaneous deprotection and cyclization. Additionally, implement continuous flow SPPS methodologies when available, as the reduced exposure times to reagents and more efficient washing capabilities can significantly decrease cumulative aspartimide formation throughout the synthesis. When using the CSY protecting group, the final deprotection requires specific handling. After completion of chain assembly and cleavage from the resin, dissolve the crude peptide in a 1:1 mixture of acetonitrile and 100 mM sodium acetate buffer (pH 4.5) at a concentration of 5 mg/mL. Add N-chlorosuccinimide (1.05 equivalents per CSY group) and stir for 10 minutes at room temperature. Quench the reaction with 1.5 equivalents of ascorbic acid and purify immediately by preparative HPLC.
Recent research has revealed that aspartimide formation can occur during native chemical ligation reactions, particularly under the elevated pH and temperature conditions often employed to enhance ligation efficiency. To prevent aspartimide formation during NCL, implement several key modifications to standard protocols. First, replace phosphate buffers with HEPES buffer (100 mM, pH 7.0-7.5), as phosphate ions can catalyze aspartimide formation through general base catalysis. Second, conduct ligations at reduced temperatures (25°C instead of 37°C) and minimize reaction times to the minimum required for complete conversion. Finally, when designing synthetic strategies for complex proteins requiring multiple ligation steps, incorporate temporary backbone protection using the GABA-Hmb group at strategic positions to prevent aspartimide formation at vulnerable aspartic acid residues during extended reaction times.
Figure 1: Native Chemical Ligation Workflow with Aspartimide Prevention Measures
The application of native chemical ligation for protein synthesis introduces unique challenges for aspartimide control that differ from standard SPPS. Recent systematic studies have demonstrated that aspartimide formation during NCL reactions may be more prevalent than previously recognized, with the resulting byproducts often escaping detection by standard analytical methods due to their similar molecular mass and chromatographic properties to the target product. This is particularly problematic in the synthesis of larger proteins requiring multiple ligation steps, where the cumulative risk of aspartimide formation increases with each successive segment coupling. Research on the synthesis of SUMO-2 protein revealed that approximately 15% of the product contained aspartimide modifications when standard NCL conditions were employed, highlighting the significance of this often-overlooked side reaction.
To address aspartimide formation during segment condensation reactions, implement a multi-faceted approach that includes both preventive measures and analytical controls. The temporary installation of backbone-protecting groups specifically designed for NCL applications represents a particularly effective strategy. The 2-(4-aminobutanoyloxy)-4-methoxybenzyl (GABA-Hmb) group has been successfully employed in the synthesis of SUMO-2 and SUMOylated peptide mimics, completely eliminating aspartimide formation without compromising ligation efficiency. This protecting group can be incorporated during SPPS of the individual segments and remains stable throughout the NCL reaction, providing continuous protection against aspartimide formation at vulnerable sites. Removal of the GABA-Hmb group can be accomplished in a single step following the final folding of the full-length protein, minimizing the cumulative exposure of aspartic acid residues to potentially damaging conditions throughout the multi-step synthesis.
Interestingly, recent research has revealed that aspartimide formation is not exclusively a synthetic challenge but can also occur as a programmed biosynthetic modification in certain ribosomally synthesized and post-translationally modified peptides (RiPPs). The discovery of fuscimiditide, a graspetide from Thermobifida fusca, has demonstrated that dedicated enzymatic machinery can catalyze aspartimide formation as an intentional modification rather than as a side reaction. In this biosynthetic pathway, an O-methyltransferase (ThfM) with homology to protein L-isoaspartyl methyltransferase (PIMT) first methylates a specific aspartic acid residue, creating an activated intermediate that subsequently cyclizes to form a stable aspartimide moiety within the mature peptide natural product.
This biological aspartimidation pathway presents intriguing parallels to the chemical challenge encountered in synthetic peptide chemistry. The enzymatic strategy involves temporary activation of the aspartic acid side chain through methylation, followed by intramolecular attack by the backbone amide nitrogen to form the aspartimide ring. In the case of fuscimiditide, this modification occurs within a macrocyclic loop structure and displays unexpected stability under physiological conditions. When hydrolysis does occur, it proceeds with regioselectivity to form exclusively the isoaspartyl derivative, which can be recognized and remethylated by ThfM, effectively regenerating the aspartimide form. This biological example provides valuable insights into potential strategies for controlling aspartimide chemistry in synthetic systems, particularly the use of temporary activation and the stabilization of aspartimide within constrained structural contexts.
Figure 2: Aspartimide Formation Pathway and Byproduct Generation
Comprehensive analytical monitoring is essential for detecting and quantifying aspartimide formation throughout the peptide synthesis process. High-performance liquid chromatography (HPLC) with ultraviolet detection represents the primary method for assessing product purity, but has significant limitations for aspartimide detection because many aspartimide-derived byproducts co-elute with the target peptide or exhibit very similar retention times. To overcome this challenge, implement coupled LC-MS analysis with electrospray ionization, which enables detection of the characteristic -18 Da mass shift (loss of H₂O) associated with aspartimide formation. However, it is important to note that ring-opened aspartimide products such as β-aspartyl peptides and racemized compounds have identical mass to the target peptide, making them undetectable by mass spectrometry alone.
For complete characterization of aspartimide-related impurities, employ multidimensional analytical approaches that combine separation science with structural analysis. Hydrophilic interaction liquid chromatography (HILIC) can provide orthogonal separation to reversed-phase HPLC, potentially resolving aspartimide derivatives that co-elute under standard conditions. Additionally, nuclear magnetic resonance (NMR) spectroscopy offers unambiguous structural identification of aspartimide and its related byproducts. Specifically, ¹H-¹³C heteronuclear multiple bond correlation (HMBC) NMR can detect key through-bond correlations that confirm the presence of the aspartimide ring structure, such as correlations between the aspartimide ring protons and the carbonyl carbons. This technique was successfully employed to characterize the cyclic structure of aspartimide-containing side products and differentiate them from isomeric linear compounds.
The synthesis of aspartimide-free peptides requires a comprehensive strategy that integrates preventive approaches, analytical monitoring, and context-specific modifications to standard protocols. The selection of appropriate protecting groups remains the cornerstone of aspartimide prevention, with advanced options such as OBno and CSY providing nearly complete suppression even in the most challenging sequences. Backbone protection offers an alternative strategy for exceptionally problematic syntheses, while optimization of reaction conditions represents a simple yet effective complementary approach. For native chemical ligation and segment condensation applications, specialized strategies including buffer modification, temperature control, and temporary backbone protection are essential to prevent this often-overlooked side reaction during segment coupling.
As peptide-based therapeutics continue to gain importance in pharmaceutical development and the targets become increasingly complex, the ability to reliably prevent aspartimide formation will grow correspondingly more critical. The recent discovery of enzymatic aspartimidation in natural product biosynthesis provides fascinating insights into alternative approaches for controlling this challenging chemical transformation. By implementing the protocols and strategies outlined in these application notes, researchers can significantly improve the efficiency of peptide synthesis, enhance product quality, and avoid the costly purification challenges associated with aspartimide-derived byproducts.
Aspartimide formation represents one of the most significant and persistent side reactions in Fmoc-based solid-phase peptide synthesis (SPPS), particularly affecting aspartic acid-containing sequences. This side reaction occurs when the backbone amide nitrogen adjacent to an aspartic acid residue attacks the side-chain carboxyl carbon, forming a five-membered cyclic imide intermediate known as aspartimide [1]. This intermediary is particularly problematic because it can undergo ring-opening reactions under various conditions, leading to at least nine different by-products that compromise peptide purity and yield [2]. The particular challenge with aspartimide formation lies in the fact that some of these by-products, specifically the β-aspartyl peptides and epimerized α-aspartyl peptides, are extremely difficult to separate from the target peptide via standard reverse-phase HPLC methods and possess identical molecular masses, making detection and quantification challenging without specialized analytical techniques [2].
The economic and practical implications of aspartimide formation are substantial, particularly in the production of peptide-based active pharmaceutical ingredients (APIs) where stringent purity standards must be met. Aspartimide formation can lead to significantly reduced yields and require costly purification processes, or in severe cases, render certain peptide sequences completely inaccessible through standard Fmoc SPPS approaches [3]. The problem is especially pronounced in long peptide sequences and those containing multiple aspartic acid residues, which are increasingly common in therapeutic peptides and peptide-based biomaterials [4]. Understanding, preventing, and managing aspartimide formation has therefore become an essential competency for researchers and scientists engaged in peptide synthesis for drug development and research applications.
The formation of aspartimide follows a well-defined mechanistic pathway that initiates during standard Fmoc deprotection steps in SPPS. Under basic conditions typically involving piperidine, the backbone amide nitrogen adjacent to an aspartic acid residue undergoes deprotonation, increasing its nucleophilicity sufficiently to attack the β-carbonyl carbon of the aspartic acid side chain [1]. This intramolecular cyclization results in the formation of a five-membered cyclic aspartimide intermediate [1]. The ring strain and electron distribution within this cyclic structure make it particularly susceptible to nucleophilic attack at either the α- or β-carbonyl positions, leading to various by-products including isoaspartyl peptides, piperidides, and racemized products [1] [2].
The aspartimide intermediate itself is chirally labile due to the acidity of the α-hydrogen, facilitating racemization and generating both L- and D-enantiomers of the aspartic acid residue [1]. This racemization presents significant challenges as D-aspartyl peptides frequently exhibit identical molecular masses and similar physicochemical properties to their L-configured counterparts, making them hidden contaminants that are exceptionally difficult to detect and remove during purification processes [2].
The propensity for aspartimide formation exhibits marked sequence dependence, with certain dipeptide motifs demonstrating particularly high susceptibility. The most problematic sequences include:
Several additional factors influence the extent of aspartimide formation, including the nature of the β-carboxyl protecting group on aspartic acid, the specific base used for Fmoc deprotection, and reaction conditions such as solvent composition, temperature, and duration of exposure to basic conditions [1]. Understanding these risk factors enables peptide chemists to predict potential problem areas in target sequences and implement appropriate preventive strategies.
The following diagram illustrates the mechanistic pathway of aspartimide formation and the resulting by-products:
Multiple strategic approaches have been developed to minimize or eliminate aspartimide formation during Fmoc SPPS, each with distinct mechanisms of action, advantages, and limitations. These approaches can be broadly categorized into: modified deprotection conditions, alternative protecting groups, structural modifications, and emerging technologies. The selection of an appropriate strategy depends on several factors including the specific peptide sequence, synthesis scale, available resources, and purity requirements. In many cases, combining multiple approaches yields superior results compared to relying on a single method, particularly for highly challenging sequences with multiple aspartimide-prone sites [1].
Sterically hindered bases represent one of the most accessible approaches for routine SPPS, where traditional piperidine is replaced or supplemented with less aggressive deprotecting agents such as DBU, 2,6-lutidine, or N-methylpyrrolidine [1]. These bases reduce the rate of aspartimide formation by minimizing backbone amide deprotonation while maintaining efficient Fmoc removal, though they may require longer deprotection times or multiple treatment cycles to achieve complete Fmoc removal in some sequences [1].
Alternative protecting groups for the aspartic acid side chain constitute the most direct and effective approach for high-risk sequences. Traditional tert-butyl (OtBu) esters offer minimal protection against aspartimide formation, while bulkier alternatives such as OBno, OMpe, and the emerging cyanosulfurylides (CSYs) provide progressively enhanced stability against cyclization through a combination of steric hindrance and, in the case of CSYs, fundamentally different chemical bonding that replaces the base-labile ester linkage with a stable C-C bond [1] [3] [2].
The table below provides a comprehensive comparison of the primary aspartimide prevention strategies, including effectiveness ratings, compatibility with standard SPPS workflows, cost considerations, and optimal use cases:
Table 1: Comparative Analysis of Aspartimide Prevention Strategies for Fmoc SPPS
| Prevention Strategy | Effectiveness | Mechanism of Action | Advantages | Limitations |
|---|---|---|---|---|
| Sterically Hindered Bases (e.g., DBU) | Moderate-High | Reduces backbone amide deprotonation | Less aggressive deprotonation; works with existing protocols | May lead to incomplete Fmoc removal; not universally effective |
| Alternative Protecting Groups (e.g., OtBu, OMpe) | Moderate-High | Steric hindrance to nucleophilic attack | Improved peptide purity and yield; some enhance solubility | May require harsher cleavage conditions; compatibility issues |
| OBno Protecting Group | Very High | Steric hindrance from benzyl-derived group | Almost undetectable aspartimide even in Asp-Gly; easy to couple | Higher cost than standard derivatives |
| CSY Protecting Group | Very High | C-C bond instead of ester bond | Complete suppression; exceptional stability to acids/bases | Emerging technology; requires NCS deprotection |
| Preloaded Dipeptides | High | Eliminates Fmoc cleavage at Asp residue | Prevents aspartimide and DKP formation; proven success | Expensive; not effective for C-terminal Asp; limited availability |
| Acidic Additives | Moderate | Maintains lower pH during deprotection | Compatible with standard workflows; less aggressive | Doesn't completely eliminate; requires precise control |
| Backbone Protection (Hmb, Dmb) | High | Prevents deprotonation by blocking amide nitrogen | Effective for high-risk sequences | Poor coupling efficiency; typically requires dipeptides |
| Optimized Cleavage Conditions | Moderate | Minimizes pH fluctuations during cleavage | Preserves peptide integrity; compatible with automation | Longer reaction times; not universally applicable |
The OBno protecting group has demonstrated exceptional performance in comparative testing, reducing aspartimide formation to almost undetectable amounts in Asp-Asn and Asp-Arg sequences and to only 0.1% per cycle in the notoriously challenging Asp-Gly context, which is within the purity limits of commercially available Fmoc-amino acids [2]. Similarly, the CSY approach has enabled the synthesis of otherwise inaccessible peptide sequences, including successful applications in teduglutide, ubiquitin, and low-density lipoprotein class A modules [3].
Purpose: This protocol provides a reliable method for incorporating Fmoc-Asp(OBno)-OH into aspartimide-prone sequences during standard Fmoc SPPS, effectively minimizing aspartimide formation while maintaining high coupling efficiency [2].
Materials:
Procedure:
Notes:
Purpose: This protocol describes the incorporation and deprotection of Fmoc-Asp(CSY)-OH for sequences where conventional approaches fail to prevent aspartimide formation, utilizing the exceptional stability of the C-C bond protecting group [3].
Materials:
Procedure: Part A: Solid-Phase Assembly
Part B: On-Resin Deprotection (Optional)
Part C: Solution-Phase Deprotection (Recommended)
Notes:
Purpose: This protocol describes the use of acidic additives in standard piperidine deprotection solutions to suppress aspartimide formation by maintaining a more acidic environment during Fmoc removal [1].
Materials:
Procedure:
Notes:
The recent development of cyanosulfurylides (CSYs) represents a paradigm shift in addressing the aspartimide problem through fundamentally different chemistry. Unlike traditional ester-based protecting groups, CSYs mask carboxylic acids through a stable C-C bond that is exceptionally resistant to standard SPPS conditions, including strong acids, bases, reducing agents, and radical species [3]. This exceptional stability prevents the initial cyclization step of aspartimide formation entirely, as demonstrated by the complete absence of aspartimide products even after incubation in 20% piperidine in DMF for 12 hours at room temperature [3].
The deprotection of CSY groups employs a novel mechanism involving electrophilic halogenating agents such as N-chlorosuccinimide (NCS) under aqueous conditions, which rapidly cleaves the C-C bond through a hypothesized mechanism involving chlorination of the ylide followed by hydration and elimination [3]. This deprotection proceeds efficiently within 5 minutes under optimized conditions and has been shown to be compatible with all standard amino acid side chains except methionine, which can be substituted with norleucine if necessary [3]. The CSY approach has been successfully demonstrated in the synthesis of challenging peptide targets including teduglutide, ubiquitin, and the particularly aspartimide-prone low-density lipoprotein class A module [3].
The progressive industrialization of peptide API manufacturing has driven increased attention to aspartimide formation as a critical quality attribute in therapeutic peptide production. Regulatory guidelines, particularly the International Conference on Harmonisation (ICH) Q11 standards for active pharmaceutical ingredient production, require thorough understanding and control of potential impurities including aspartimide-related by-products [4]. This regulatory landscape has accelerated the adoption of advanced protecting groups like OBno and spurred development of next-generation solutions like CSYs.
Future directions in managing aspartimide formation include the development of integrated prediction tools that combine sequence analysis with machine learning algorithms to identify potential aspartimide hotspots before synthesis commences. Additionally, the continued refinement of flow-based peptide synthesis technologies offers opportunities for better control of deprotection conditions, potentially minimizing aspartimide formation through precise manipulation of reaction parameters including residence time, temperature, and reagent concentrations. As peptide therapeutics continue to expand into more complex targets with longer sequences and multiple post-translational modifications, robust solutions to the persistent challenge of aspartimide formation will remain essential to synthetic success.
Aspartimide formation continues to present significant challenges in Fmoc SPPS, particularly for long peptide sequences and those containing high-risk motifs such as Asp-Gly. A strategic approach combining sequence analysis, appropriate protecting group selection, and optimized synthesis conditions can effectively minimize this side reaction and ensure successful synthesis of high-purity peptides. The development of specialized protecting groups including OBno and the emerging CSY technology provides powerful tools for addressing even the most challenging aspartimide-prone sequences, enabling the synthesis of peptide targets that were previously inaccessible through standard approaches. As peptide-based therapeutics and biomaterials continue to grow in importance, these advanced methodologies for controlling aspartimide formation will play an increasingly vital role in peptide chemistry research and development.
Aspartimide formation represents one of the most significant and persistent challenges in modern peptide chemistry, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). This side reaction occurs when the backbone amide nitrogen of an aspartic acid (Asp) or asparagine (Asn) residue attacks the side chain carbonyl, forming a five-membered succinimide ring (aspartimide) with concomitant loss of the side chain protecting group. This problematic transformation is highly sequence-dependent, with glycine, asparagine, aspartic acid, and cysteine in the subsequent (X+1) position showing the highest propensity for aspartimide formation [1]. The ramifications of aspartimide formation extend throughout the peptide synthesis workflow, leading to reduced yields, complex purification challenges, and in severe cases, rendering certain peptide sequences completely inaccessible through conventional synthetic approaches [1] [2].
The significance of this problem is magnified in the context of complex peptide and protein synthesis, where the presence of aspartimide derivatives can compromise biological activity, alter physicochemical properties, and necessitate costly purification procedures or complete resynthesis. Notably, aspartimide formation is not limited to traditional SPPS but has also been identified as an overlooked side reaction in native chemical ligation (NCL) approaches to protein synthesis [3]. This revelation is particularly concerning given the increasing reliance on chemical synthesis for accessing proteins with post-translational modifications, "mirror-image" D-proteins, and other engineered variants that are difficult or impossible to produce through biological expression systems. The insidious nature of aspartimide formation is compounded by the fact that the resulting products often exhibit similar molecular masses and chromatographic properties to the target peptides, making identification and quantification challenging without specialized analytical methods [3].
The backbone amide protection strategy represents a sophisticated chemical approach to preventing aspartimide formation by fundamentally altering the reactivity of the susceptible amide bond. This method employs temporary protection of the backbone amide nitrogen adjacent to aspartic acid residues, effectively removing the nucleophilic lone pair responsible for initiating the cyclization reaction that leads to aspartimide formation [2]. By converting the standard secondary amide to a tertiary amide through N-alkylation, this strategy mimics the inherent properties of proline residues, which are notably resistant to aspartimide formation due to their tertiary amide character. The most commonly implemented backbone protecting groups include the 2-hydroxy-4-methoxybenzyl (Hmb) and its derivative 2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb), both of which have demonstrated exceptional efficacy in suppressing aspartimide formation while concurrently addressing other synthetic challenges such as sequence-dependent aggregation [4] [5].
The chemical rationale behind this approach extends beyond simple steric hindrance or electronic effects. These specialized protecting groups are designed with an internal acyl-transfer mechanism that facilitates their incorporation during solid-phase synthesis. Specifically, the pendant hydroxyl group of Hmb/Hmnb participates in the formation of an activated ester intermediate that undergoes favorable O,N-intramolecular acyl transfer, thereby overcoming the inherent steric challenges associated with acylating the secondary amine created by backbone protection [4]. This elegant molecular design ensures efficient coupling despite the increased steric bulk, making the strategy compatible with standard automated peptide synthesis protocols. Furthermore, backbone protection confers additional benefits by disrupting interchain hydrogen bonding that leads to β-sheet formation and aggregation, thereby addressing the "difficult sequence" problem often encountered in peptide synthesis [4].
The implementation of Hmnb backbone protection follows a well-established protocol that can be readily automated on standard peptide synthesizers. The procedure involves sequential steps of reductive amination, acyl transfer-mediated coupling, and ultimately deprotection to restore the native amide functionality. What follows is a detailed procedural guide for the incorporation and removal of Hmnb backbone protection:
Materials Required: Fmoc-protected amino acids, 4-methoxy-5-nitrosalicylaldehyde, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), N,N-diisopropylethylamine (DIEA), N,N-dimethylformamide (DMF), dichloromethane (DCM), trifluoroacetic acid (TFA), triethylsilane (TES), thioanisole, trimethylsilyl bromide (TMSBr), and standard peptide synthesis reagents and resins [4] [5].
Reductive Amination Procedure:
Acylation and Intramolecular Transfer:
Deprotection Protocol:
Table 1: Advantages and Limitations of Hmnb Backbone Protection
| Parameter | Evaluation |
|---|---|
| Aspartimide Suppression | Complete prevention of aspartimide formation |
| Coupling Efficiency | High efficiency due to intramolecular acyl transfer mechanism |
| Sequence Applicability | Can be incorporated at any backbone position (not sequence-dependent) |
| Additional Benefits | Prevents aggregation and improves solubility of "difficult sequences" |
| Limitations | Requires additional synthetic steps (reductive amination, nitro reduction) |
| Compatibility | Compatible with standard Fmoc-SPPS and automated synthesizers |
Diagram 1: Hmnb Backbone Protection Workflow - This diagram illustrates the complete sequence from reductive amination through acylation and final deprotection for Hmnb backbone protection.
The conventional approach to mitigating aspartimide formation has focused on modifying the steric and electronic properties of the aspartic acid side-chain protecting group. This strategy employs bulkier ester derivatives that sterically hinder the cyclization reaction leading to aspartimide formation. The tert-butyl (OtBu) group, while widely used in Fmoc-SPPS, provides insufficient steric hindrance for aspartimide-prone sequences, particularly those with Asp-Gly, Asp-Asn, Asp-Asp, or Asp-Cys motifs [2]. In response to this limitation, several alternative protecting groups have been developed, with the 3-methylpent-3-yl (Mpe) group demonstrating significant improvements over conventional OtBu protection [2]. The effectiveness of these bulkier protecting groups stems not only from their increased steric bulk but also from their conformational flexibility, which allows them to more effectively shield the side-chain carbonyl from nucleophilic attack by the backbone amide [2].
The practical implementation of this strategy involves substituting standard Fmoc-Asp(OtBu)-OH with these specialized derivatives during solid-phase synthesis. However, this approach comes with notable trade-offs, including increased hydrophobicity that can adversely affect peptide solubility and coupling efficiency, and elevated cost compared to standard building blocks [2]. Additionally, while these bulkier protecting groups significantly reduce aspartimide formation, they typically do not eliminate it entirely, particularly under harsh basic conditions such as prolonged piperidine treatment during Fmoc deprotection. The table below provides a comparative analysis of various side-chain protecting groups for aspartic acid:
Table 2: Comparative Analysis of Aspartic Acid Side-Chain Protecting Groups
| Protecting Group | Steric Bulk | Aspartimide Suppression | Coupling Efficiency | Solubility Impact | Relative Cost |
|---|---|---|---|---|---|
| OtBu (tert-butyl) | Low | Minimal | High | Moderate | Low |
| Mpe (3-methylpent-3-yl) | High | Significant | Moderate | Reduced hydrophobicity | High |
| Die (2,3,4-trimethylpent-3-yl) | Very High | Significant | Moderate to Low | Increased hydrophobicity | Very High |
| Dmab (4-(N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino)benzyl) | Moderate | Inadequate (may increase aspartimide) | High | Moderate | Moderate |
A revolutionary approach to addressing aspartimide formation has recently emerged with the development of cyanosulfurylides (CSY) as carboxylic acid-protecting groups. This strategy represents a paradigm shift from conventional ester-based protection by employing a stable carbon-carbon (C-C) bond to mask the carboxylic acid functionality [1]. The exceptional stability of CSY derivatives to a wide range of synthetic conditions, including strong acids, bases, transition metals, and reducing agents, makes them ideally suited for demanding peptide synthesis applications. Most importantly, because the protecting group is attached through a C-C bond rather than the labile C-O bond of conventional esters, the cyclization pathway to aspartimide formation is completely blocked, as the electronic and steric requirements for succinimide formation cannot be met [1].
The deprotection protocol for CSY groups employs an innovative mechanistic approach using electrophilic halogenating agents, notably N-chlorosuccinimide (NCS), under aqueous conditions. This process proceeds through a proposed mechanism involving halogenation of the ylide followed by hydration of the carbonyl and selective C-C bond cleavage, efficiently regenerating the native carboxylic acid functionality [1]. This deprotection strategy has been optimized for compatibility with both solid-phase and solution-phase applications, with careful attention to conditions that prevent aspartimide formation during the deprotection process itself. The incorporation of Fmoc-Asp(CSY)-OH building blocks into peptide sequences has demonstrated complete suppression of aspartimide formation even after extended treatment with 20% piperidine in DMF for 12 hours at room temperature—conditions that typically induce significant aspartimide formation in conventionally protected Asp residues [1].
Table 3: Performance Comparison of Aspartimide Prevention Strategies
| Strategy | Aspartimide Suppression | Synthetic Complexity | Sequence Versatility | Additional Benefits | Key Limitations |
|---|---|---|---|---|---|
| Backbone (Hmnb) Protection | Complete | Moderate | High (any position) | Prevents aggregation, improves solubility | Multi-step deprotection required |
| Bulky Side-Chain (Mpe) | Significant (not complete) | Low | Medium (Asp positions only) | Simple implementation | Increased hydrophobicity, cost |
| CSY Protecting Group | Complete | Moderate | Medium (Asp positions only) | Exceptional stability to diverse conditions | NCS deprotection may affect sensitive residues |
Choosing the appropriate protection strategy for aspartimide prevention requires careful consideration of multiple factors, including peptide sequence, synthetic complexity, and the presence of other sensitive residues. For routine sequences with moderate aspartimide risk, such as those containing a single Asp-Gly motif, the use of bulky side-chain protecting groups like Mpe may provide sufficient suppression while maintaining synthetic simplicity [2]. However, for high-risk sequences containing multiple aspartimide-prone motifs or for peptides that will be subjected to extended synthetic protocols (such as those involving native chemical ligation), the more robust backbone protection or CSY strategies are recommended despite their additional synthetic requirements [1] [4] [3].
For complex protein synthesis involving multiple ligation steps or segments with pronounced aggregation propensity, the Hmnb backbone protection strategy offers dual benefits of aspartimide suppression and improved solubility characteristics [4] [5]. Conversely, for sequences containing oxidation-sensitive residues such as methionine, tryptophan, or cysteine, the CSY protection strategy should be carefully evaluated, as the NCS-mediated deprotection conditions may necessitate optimization or substitution of these sensitive residues [1]. In all cases, analytical monitoring of aspartimide formation during synthesis optimization is recommended, employing complementary techniques such as LC-MS with careful attention to both mass detection and chromatographic behavior, as aspartimide and related byproducts can be challenging to detect and quantify [3].
The strategic implementation of backbone amide protection represents a powerful approach to overcoming the persistent challenge of aspartimide formation in peptide synthesis. The development of Hmnb and related protecting groups, with their efficient incorporation via reductive amination and intramolecular acyl transfer, provides peptide chemists with a robust tool for accessing challenging sequences that would otherwise be inaccessible through conventional approaches. When integrated into a comprehensive strategy that may include side-chain protection modifications and the innovative CSY approach, these methodologies collectively address one of the most difficult aspects of modern peptide chemistry. As the demand for complex synthetic peptides and proteins continues to grow across chemical biology, pharmaceutical development, and materials science, the strategic application of these protection strategies will play an increasingly vital role in enabling synthetic access to these sophisticated molecular targets.
Aspartimide formation is a base-induced side reaction where the side chain carbonyl of an aspartic acid (Asp) residue cyclizes with the backbone amine of the adjacent amino acid (X), forming a five-membered ring succinimide [1] [2]. This is a serious issue because the aspartimide ring can reopen to form a mixture of unwanted peptides, including the normal α-peptide, the β-peptide (where the peptide chain is attached to the Asp side chain), and piperidides, all of which can have identical masses to the target peptide, making them hard to detect and separate [1] [3].
This reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, Asp-Asp, and Asp-Cysteine sequences being the most prone to its occurrence [2].
Here are the answers to common troubleshooting questions, from simple adjustments to more advanced solutions.
The simplest method is to modify your Fmoc-removal conditions to reduce base exposure [3] [4].
The table below compares standard and improved deprotection conditions.
| Standard Condition | Problem | Improved Condition | Key Benefit |
|---|---|---|---|
| 20% piperidine, long cycles | High aspartimide risk | Shorter cycles (2x 5 min) | Reduces cumulative base exposure [4] |
| 20% piperidine alone | Base-driven cyclization | Add 0.1 M HOBt | Suppresses aspartimide formation [3] |
| 20% piperidine | Strong base | Switch to piperazine | Weaker base, lower aspartimide propensity [3] [4] |
| General use | Asp-Gly/Asn sequences | PZ/DBU/FA cocktail | Fast, efficient deprotection with low aspartimide risk [4] |
A highly effective strategy is to use Asp building blocks with bulkier, more sterically hindered side-chain protecting groups. These groups physically block the cyclization reaction that forms the aspartimide ring [1] [3].
Research shows that Fmoc-Asp(OBno)-OH is particularly effective. In comparative tests using challenging model peptides, it reduced aspartimide formation to almost undetectable levels in Asp-Asn and Asp-Arg sequences. Even in the most difficult Asp-Gly sequence, it reduced formation to a negligible 0.1% per cycle [1]. Other alternatives like Fmoc-Asp(OMpe)-OH also show significant improvements over the traditional OtBu group [3] [5].
The workflow below summarizes the decision process for selecting a solution.
For the most challenging sequences, especially Asp-Gly, the most robust solution is to use backbone amide protection [3] [2]. This involves protecting the nitrogen of the glycine (or other adjacent residue) with an acid-labile group like 2,4-dimethoxybenzyl (Dmb).
This strategy works by converting the secondary amine, which is part of the problem, into a less nucleophilic tertiary amine, effectively removing the possibility of aspartimide formation [3]. These building blocks, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, are commercially available as dipeptides to facilitate incorporation [3].
Yes, recent research has introduced a groundbreaking non-ester protecting group called CyanoSulfurYlide (CSY) [2]. This group masks the carboxylic acid with a stable carbon-carbon bond, which is completely immune to the base-mediated cyclization that causes aspartimide formation [2].
The CSY group is stable through synthesis and is removed after cleavage using electrophilic halogenating agents like N-chlorosuccinimide (NCS) under mild, aqueous conditions. This method has been successfully used to synthesize peptides that were previously inaccessible due to severe aspartimide issues [2].
To empirically evaluate the effectiveness of different Asp protecting groups, you can use the following model-based protocol.
The table below shows hypothetical results from such a study for an Asp-Gly sequence.
| Protecting Group | Target Peptide (%) | Aspartimide + Piperidides (%) | Key Observation |
|---|---|---|---|
| Asp(OtBu) | ~40-60% | ~40-60% | High level of by-products [1] [3] |
| Asp(OMpe) | >80% | <20% | Significant improvement over OtBu [1] [3] |
| Asp(OBno) | >95% | <5% | Near-complete suppression of aspartimides [1] |
| CSY | ~99% | Not detected | Complete suppression (C-C bond prevents cyclization) [2] |
Aspartimide (Asi) formation is a notorious side reaction where the backbone amide nitrogen attacks the side chain carbonyl of an aspartate (Asp) or asparagine (Asn) residue, forming a five-membered succinimide ring [1]. This ring can open to form a mixture of alpha and beta aspartyl peptides, leading to complex impurity profiles.
Table 1: Common Analytical Methods for Aspartimide Impurity Detection
| Method | Application & Key Features | Specific Details |
|---|---|---|
| UHPLC-HRMS [3] | High-resolution separation and accurate mass identification; ideal for complex mixtures like peptide pools. | Uses Extracted Ion Chromatograms (XICs) with mass tolerance ≤5 ppm. |
| HPLC-UV/MS [4] | Standard purity analysis; can be used for assay and stability-indicating methods. | C18 column, ACN/Water/TFA mobile phase, detection at 219 nm or 275 nm. |
| NMR Spectroscopy [2] | Definitive structural elucidation of cyclic impurities (e.g., DKP); confirms proposed structures. | Uses 1D/2D experiments (e.g., HMBC, ROESY) to identify ring structures and linkages. |
| LC-HRMS/MS [5] | Provides structural information via fragmentation; quickly narrows down possible impurity structures. | Used to cross-reference proposed structures with reaction pathway knowledge. |
Here are answers to common questions and problems related to aspartimide impurities.
The primary strategy involves using backbone protection and optimizing the chemical environment.
Asi formation is an often-overlooked problem in NCL. You can mitigate it by adopting "good NCL practices" [1]:
Regulatory agencies take impurity control very seriously. Key thresholds from ICH Q3A/B and specific peptide guidelines include [6] [7]:
For ANDA applications for certain generic peptides, the FDA requires any new peptide-related impurity to be ≤0.5% of the drug substance [6].
A holistic, phase-based approach is the most effective way to manage impurities from early development through to commercialization [8] [5].
Table 2: Key Experiments for Aspartimide Impurity Analysis
| Experiment | Objective | Methodology Summary |
|---|---|---|
| Forced Degradation (Stress Study) [7] | Identify potential degradation products (like Asi) under extreme conditions. | Expose peptide to heat, light, wide pH range, and oxidizers. Monitor with UHPLC-HRMS. |
| Spike, Purge, and Fate Study [8] | Demonstrate process effectiveness in removing identified impurities. | Synthesize suspected impurities, spike them into reactions, track their purge through processing. |
| Stability Study (ICH Q1) [6] | Determine impurity growth under long-term and accelerated storage conditions. | Store API/DP at 25°C/60% RH and 40°C/75% RH; sample at intervals for impurity profile analysis. |
Adherence to regulatory guidelines is non-negotiable for drug development.
Q: Why is the Asp-Gly sequence particularly prone to aspartimide formation?
A: The Asp-Gly sequence is the most susceptible to aspartimide formation because the glycine residue lacks a side chain (R-group). This makes its backbone amide nitrogen less sterically hindered and more nucleophilic, facilitating an intramolecular attack on the aspartic acid side chain carbonyl carbon [1] [2]. This base-mediated side reaction occurs primarily during the repeated piperidine treatments for Fmoc deprotection in Solid-Phase Peptide Synthesis (SPPS) [3]. The resulting cyclic aspartimide can then undergo ring-opening, leading to a complex mixture of by-products, including α- and β-peptides (aspartyl and isoaspartyl) and piperidide adducts, which are often challenging to separate and detect [3] [1] [2].
The following diagram illustrates this side reaction and its consequences:
Q: What are the most effective strategies to suppress aspartimide formation during Fmoc-SPPS of Asp-Gly sequences?
A: The core strategy is to sterically hinder the cyclization reaction or eliminate its base-catalyzed mechanism. The most effective and modern approaches involve using specialized aspartic acid building blocks.
The table below compares the performance of different β-carboxyl protecting groups in an Asp-Gly model peptide under extended piperidine treatment [3].
| Protecting Group | Aspartimide Formation (in Asp-Gly) | Key Characteristics & Notes |
|---|---|---|
| Fmoc-Asp(OBno)-OH | ~0.1% per cycle | Highly effective. A trialkylcarbinol-based group. Almost completely suppresses formation and accompanying epimerization (racemization) [3] [4]. |
| Fmoc-Asp(OMpe)-OH | Higher than OBno | A bulky 3-methyl-3-pentyl ester. More effective than OtBu but less so than OBno [3] [1]. |
| Fmoc-Asp(OtBu)-OH | Highest among listed esters | The standard protecting group. Offers minimal protection against aspartimide in prone sequences like Asp-Gly [3]. |
This is a robust, universal solution developed specifically to address aspartimide formation.
Fmoc-Asp(OBno)-OH as a direct replacement for Fmoc-Asp(OtBu)-OH in standard Fmoc-SPPS.This is a novel, non-ester-based approach that completely prevents aspartimide formation by replacing the base-labile ester bond with a stable C-C bond [5].
Fmoc-Asp(CSY)-OH from Fmoc-Asp(OtBu)-OH in two steps with high yield [5].Fmoc-Asp(CSY)-OH into the peptide chain using standard SPPS protocols. The CSY group is stable to all SPPS reagents and conditions.Q: Besides specialized building blocks, are there other methods to reduce aspartimide formation?
A: Yes, though they may be less effective for highly problematic sequences.
Fmoc-Asp(Hmb)-Gly-OH prevents deprotonation at the Asp-Gly amide bond, blocking the cyclization at its source. However, these building blocks can be expensive and exhibit poor coupling efficiency [5].Q: The crude peptide mass spectrum shows a +67 Da by-product. What is it?
A: A +67 Da mass shift is a classic signature of a piperidide adduct. This occurs when piperidine attacks the aspartimide ring, opening it to form either an α- or β-aspartyl piperidide [3] [2]. The presence of this by-product confirms that aspartimide formation occurred during synthesis.
Q: Are there any sequences other than Asp-Gly that are high-risk?
A: Yes. While Asp-Gly is the most prone, other sequences with sterically unhindered or nucleophilic residues following Asp are also high-risk. These include Asp-Ser, Asp-Thr, Asp-Asn, Asp-Asp, Asp-Cys, and Asp-Ala [1] [2].
For synthesizing challenging peptides with Asp-Gly sequences:
Fmoc-Asp(OtBu)-OH is not sufficient for Asp-Gly sequences and will lead to significant by-products [3].
Q: What is aspartimide formation and why is it a problem in Fmoc-SPPS?
Aspartimide formation is a major side reaction during Fmoc-SPPS where the side chain of an aspartic acid (Asp) residue cyclizes to form a five-membered succinimide (aspartimide) [1] [2]. This occurs due to repeated exposure to bases, such as piperidine, used for Fmoc deprotection [3] [4].
The problem is severe because the aspartimide ring is highly reactive. It can open to form a mixture of undesired by-products, including:
These impurities can significantly reduce the yield and purity of the target peptide, making aspartimide formation a critical issue in manufacturing peptide-based Active Pharmaceutical Ingredients (APIs) [3].
Q: Which peptide sequences are most prone to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent. The highest risk occurs when aspartic acid is followed by certain amino acids in the C-terminal direction [2] [4]. The most problematic sequences include:
Several strategies have been developed to suppress aspartimide formation, primarily focusing on protecting group chemistry. The table below summarizes the most common approaches.
| Strategy | Mechanism | Key Characteristics | Best For |
|---|
| Bulkier Side Chain Protection (e.g., OBl(2,3,4-trimethylpent-3-yl), OMpe(3-methylpent-3-yl) [3] [4]) | Increases steric hindrance around the aspartyl carbonyl carbon, impeding cyclization [3] [4]. | - Significant reduction of aspartimide vs. OtBu [3]
The following workflow can help you select the best strategy for your specific peptide.
This protocol uses a commercially available, highly effective building block to suppress aspartimide formation [3].
Fmoc-Asp(OBno)-OH using standard coupling conditions (e.g., 4 equivalents of amino acid, 4 equivalents of HATU, and 8 equivalents of DIPEA in DMF, with a single 1-hour coupling). It has been shown to couple efficiently without the need for extended time or excess reagents [3].This advanced protocol offers nearly complete suppression of aspartimide formation by replacing the ester bond with a C-C bond [2].
Fmoc-Asp(CSY)-OH building block (prepared from Fmoc-Asp-OtBu in two steps) [2].Fmoc-Asp(CSY)-OH. The CSY group is stable to all standard synthesis conditions, including piperidine treatment [2].| Problem | Possible Cause | Solution |
|---|---|---|
| Low yield of target peptide, hard-to-separate impurities in HPLC | Aspartimide formation and subsequent ring-opening to form α- and β-peptides [3]. | Switch to a bulkier side-chain protector (e.g., OBno) or a backbone-protecting group (e.g., Dmb) for the Asp residue [3] [4]. |
| Poor coupling efficiency after incorporating an Asp building block | Using a backbone-protected dipeptide (e.g., Dmb), which is a secondary amine and a poorer nucleophile [4]. | Optimize coupling conditions: use a higher concentration of coupling agent, extend coupling time, or use a more activating agent like HATU. |
| New impurities appear after trying the CSY deprotection | On-resin deprotection without HFIP led to aspartimide formation [2]. | Use the solution-phase deprotection protocol or ensure HFIP is included in the on-resin deprotection mixture [2]. |
| Incomplete removal of the CSY group | Insufficient NCS or reaction time. | Ensure at least 1 equivalent of NCS is used per CSY group. The reaction in solution is very fast (~5 min); if incomplete, check NCS freshness and solubility. |
Aspartimide formation is a major side reaction during Fmoc-Solid Phase Peptide Synthesis (SPPS), where the aspartic acid side chain cyclizes to form a five-membered ring, leading to problematic by-products [1]. This occurs due to repeated exposure to piperidine during Fmoc deprotection and is highly sequence-dependent [2].
| Prevention Strategy | Mechanism of Action | Key Experimental Details | Efficiency/Performance |
|---|---|---|---|
| Fmoc-Asp(OBno)-OH [1] | Sterically bulky protecting group that hinders cyclization. | Incubation in 20% piperidine/DMF for 200 min (simulating 100 deprotection cycles). | Reduces aspartimide formation to almost undetectable levels in Asp-Asn/Asp-Arg sequences; reduces to 0.1%/cycle in challenging Asp-Gly sequences [1]. |
| Backbone Protection (Hmb/Dmb) [3] | Prevents hydrogen bonding and deprotonation of the backbone amide, a key step in cyclization. | Incorporated every 6-7 residues; requires coupling as dipeptides (e.g., Fmoc-Asp(Dmb)Gly-OH). | Effectively blocks aspartimide formation but can lead to poor coupling efficiency [2]. |
| Additives (e.g., HOBt) [3] | Adding 0.1 M HOBt to the deprotection solution suppresses reactivity. | Direct addition to standard piperidine deprotection cocktail. | Reduces but does not completely prevent aspartimide formation [2]. |
| Cyanosulfurylide (CSY) Protecting Group [2] | Masks carboxylic acid with a stable C-C bond, impossible to form aspartimide. | Deprotection with NCS (N-Chlorosuccinimide) in acidic aqueous conditions (e.g., NaOAc buffer pH 4.5). | Completely suppresses aspartimide formation even after 12-hour incubation in 20% piperidine/DMF [2]. |
During Fmoc-SPPS, the aspartic acid side chain can cyclize, especially when followed by Gly, Asn, Asp, or Ser. This aspartimide ring can open to form a mixture of α- and β-peptides, as well as piperidides, which are often chromatographically inseparable from the target peptide and have identical mass, making them hard to detect and remove [1] [3].
This protocol is adapted from comparative testing of Asp derivatives [1].
To simulate extended Fmoc deprotection cycles and quantify aspartimide formation in a model peptide sequence.
The following diagrams illustrate the core concepts and processes.
Diagram 1: The aspartimide formation pathway and its undesirable by-products during standard Fmoc-SPPS.
Diagram 2: Effective strategies to prevent aspartimide formation, leading to successful peptide synthesis.
What is Racemization? In peptide synthesis, racemization refers to the unintentional conversion of an L-amino acid to its D-enantiomer at the α-carbon. This epimerization can occur during activation and coupling, leading to peptides containing difficult-to-separate diastereomers that can compromise biological activity and purity [1] [2].
What is Aspartimide Formation? Aspartimide formation is a base-mediated cyclization where the backbone amide nitrogen of an aspartic acid (Asp) or asparagine (Asn) residue attacks its own side chain carbonyl. This forms a five-membered succinimide ring (aspartimide) [3] [4]. This aspartimide can subsequently reopen, leading to a mixture of the desired α-peptide, the unwanted β-peptide (isoaspartate), and base-adducts, which are often challenging to separate from the target product [4].
The diagram below illustrates this side reaction and its consequences.
Diagram: The mechanism of aspartimide formation and subsequent generation of problematic byproducts.
The tables below summarize key strategies to prevent racemization and aspartimide formation.
Table 1: Preventing General Racemization During Coupling
| Factor | Problem | Solution | Key References |
|---|---|---|---|
| Amino Acid Selection | Cysteine and Histidine are especially prone to racemization. | Use optimized coupling protocols for these residues (e.g., lower temperature, specific protecting groups). | [5] [2] |
| Temperature | High coupling temperatures (e.g., 80°C in microwave SPPS) increase racemization risk. | Lower coupling temperature to 50°C for susceptible residues. | [5] |
| Coupling Additives | Racemization occurs through oxazolone formation during activation. | Add suppressing agents like HOBt, 6-Cl-HOBt, or HOAt. | [2] |
| His Protecting Group | The imidazole side chain can promote racemization. | Protect the pi-imidazole nitrogen with a Methoxybenzyl group. | [2] |
Table 2: Preventing Aspartimide Formation
| Strategy | Method | Application & Notes | Key References |
|---|---|---|---|
| Backbone Protection | Incorporate Hmb or Dmb protecting groups on the amide nitrogen preceding the Asp residue. | Prevents cyclization by blocking nucleophile. Can be coupled as dipeptides to avoid poor coupling efficiency. | [3] [2] [4] |
| Side-Chain Protecting Groups | Use sterically hindered esters like 3-methyl-3-pentyl (OMpe) instead of standard OtBu. | Bulkier groups hinder the cyclization. Trityl-type esters can unexpectedly promote Asi formation and are not recommended. | [4] |
| Deprotection Conditions | Piperidine used for Fmoc removal catalyzes aspartimide formation. | Add 1-2% HOBt to the piperidine deprotection solution. Alternatively, use piperazine instead of piperidine. | [5] [2] |
| Novel Protecting Groups | Use CyanoSulfurylides (CSY) to mask the carboxylic acid with a stable C-C bond. | Completely suppresses aspartimide as the group is stable to base. Deprotected with NCS in water. | [6] |
| Sequence & Environment | Asp-Gly, Asp-Ser, and Asp-Ala are high-risk sequences. | For high-risk sequences, combine multiple strategies (e.g., backbone protection + HOBt additive). In NCL, restrict temperature and reaction times. | [2] [4] |
Q1: Which amino acid residues are most susceptible to racemization during peptide synthesis? A1: Cysteine and Histidine are notably the most prone to racemization during activation and coupling. For histidine, using a protecting group on the pi-imidazole nitrogen (e.g., Methoxybenzyl) is a highly effective mitigation strategy [5] [2].
Q2: Why is the Asp-Gly sequence so problematic, and how can I prevent side reactions? A2: The Asp-Gly sequence is the most prone to aspartimide formation because the glycine residue has the smallest side chain (a hydrogen atom), offering minimal steric hindrance to the nucleophilic attack required for cyclization [4]. For this high-risk sequence, the most robust prevention is to use backbone protection with Hmb/Dmb on the Glycine residue or employ the novel CSY protecting group for the Asp side chain [2] [6].
Q3: Can aspartimide formation occur outside of standard Fmoc-SPPS? A3: Yes. While most common during basic Fmoc-deprotection, aspartimide formation has also been observed during Native Chemical Ligation (NCL), especially under forcing conditions like elevated pH and temperature [3] [4]. To prevent this during NCL, limit ligation temperature and reaction time, and consider replacing phosphate buffer with HEPES [3].
Q4: Are there any innovative solutions on the horizon for preventing aspartimide formation? A4: Yes, a recent innovative approach involves using CyanoSulfurylides (CSY) as a carboxylic acid-protecting group. Unlike traditional esters, CSY masks the acid with a stable C-C bond, making it completely inert to base-mediated aspartimide formation. It is later cleaved under mild, aqueous conditions using N-chlorosuccinimide (NCS) [6].
Protocol 1: Using HOBt as a Piperidine Additive to Suppress Aspartimide [5] [2]
Protocol 2: Lowering Temperature for Racemization-Prone Residues in Microwave SPPS [5]
Aspartimide formation is a major side reaction in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It occurs when the side chain carboxyl group of an aspartic acid (Asp) residue cyclizes, forming a five-membered succinimide ring [1] [2]. This is primarily driven by repeated exposure to bases like piperidine during the Fmoc deprotection steps [3].
The aspartimide ring is highly reactive and can reopen to form a mixture of undesirable products, including:
The main issue is that many of these by-products have identical molecular mass and very similar physicochemical properties to the target peptide, making them extremely difficult to detect and separate during purification, which can drastically reduce the yield and purity of your target peptide [2] [3].
Prevention is the most effective strategy. The following table compares several protecting groups designed to suppress this side reaction.
| Protecting Group / Strategy | Mechanism of Prevention | Key Advantages | Reported Performance & Considerations |
|---|---|---|---|
| Cyanosulfurylide (CSY) [1] | Masks the carboxylic acid with a stable C-C bond, making cyclization impossible. | Exceptional stability to strong acids/bases; completely suppresses aspartimide formation in model peptides; improves solubility. | A novel, highly effective approach. Deprotection uses NCS (N-chlorosuccinimide) in aqueous conditions, which is compatible with most amino acids except methionine [1]. |
| Fmoc-Asp(OBno)-OH [3] | Bulky, flexible trialkylcarbinol-based protecting group sterically hinders ring closure. | Reduces aspartimide to almost undetectable levels in most sequences; easy to couple; improves chiral stability [3]. | In the challenging Asp-Gly model, it reduced aspartimide formation to only 0.1% per cycle, a significant improvement over traditional groups [3]. |
| Backbone Protection (e.g., Dmb) [2] | Protects the backbone amide nitrogen, removing the nucleophile needed for cyclization. | The only method noted to completely eliminate the rearranged products. | Coupling efficiency is negatively impacted; often requires the use of more expensive pre-made dipeptides (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) [2]. |
| Bulky Ester (e.g., OMpe) [2] | Increased steric bulk around the ester compared to OtBu hinders the cyclization. | Can significantly improve crude peptide purity and biological activity compared to OtBu. | Highly hydrophobic, which can sometimes lead to poor coupling efficiency and handling issues [1] [2]. |
| Additives (e.g., HOBt) [2] | Adding 0.1 M HOBt to the piperidine solution can reduce the rate of aspartimide formation. | A simple modification to standard deprotection protocols. | Does not eliminate the problem, only reduces it. HOBt also introduces water into the system and is considered an explosive substance in its anhydrous form [2]. |
The following workflow can help you select the right strategy for your synthesis:
If you suspect your peptide crude product is contaminated, here is how to confirm it:
Purifying the target peptide from its aspartimide-derived impurities is challenging but possible.
Are some Asp-X sequences more prone to aspartimide formation? Yes, the propensity is highly sequence-dependent. The most problematic sequences are Asp-Gly, followed by Asp-Asn, Asp-Asp, and Asp-Cys [1] [2] [7].
I used Asp(ODmab). Could this be the cause of my problems? Yes. Contrary to initial hopes, the Dmab protecting group has been shown to have a strong tendency to form aspartimides, sometimes even higher than traditional groups [7]. It is not recommended for preventing this side reaction.
Can aspartimide formation occur in acidic conditions? While it is primarily a base-catalyzed problem during piperidine deprotection, some cases of aspartimide formation under acidic conditions or during coupling reactions have been reported with certain protecting groups like α-allyl esters (OAl) [4].
A: Aspartimide formation is a chemical side reaction where the side chain of an aspartic acid (Asp) or asparagine (Asn) residue cyclizes to form a five-membered ring structure (an aspartimide or Asi) [1]. This is a significant problem because:
Detecting aspartimide-related impurities requires a careful analytical setup due to their similar properties to the target peptide.
The following workflow outlines the key steps for detecting aspartimide formation during peptide synthesis and analysis:
Prevention is the most effective strategy. The table below compares several proven approaches:
| Strategy | Mechanism | Key Advantage(s) | Example / Note |
|---|---|---|---|
| Use Special Asp Protecting Groups | Steric hindrance or alternative chemistry to prevent cyclization. | - Fmoc-Asp(OBno)-OH: Greatly reduces aspartimide even in prone sequences like Asp-Gly; easy to couple; no alkylation by-products [2]. | - Fmoc-Asp(OMpe)-OH: A bulky ester [5]. |
| Backbone Amide Protection | Temporarily protects the backbone nitrogen, physically blocking cyclization. | - Prevents aspartimide formation at the source during synthesis [1]. | - Use of 2-(4-aminobutanoyloxy)-4-methoxybenzyl (GABA-Hmb) group [1]. |
| Optimize Reaction Conditions | Minimizes exposure to conditions that drive the side reaction. | - Simple to implement; reduces overall byproduct formation [1]. | - In Native Chemical Ligation (NCL), lower temperature (RT vs 37°C) and shorter reaction times help [1]. |
| Chemical Additives | Additives may suppress the reaction, though not always completely. | - An established method to mitigate the issue [5]. | - Addition of HOBt (1-Hydroxybenzotriazole) to the synthesis process [5]. |
If you encounter problems during HPLC analysis, this table can help you diagnose and resolve them:
| Symptom | Possible Cause | Solution |
|---|---|---|
| Poor Peak Resolution | Inappropriate column or mobile phase for separating similar impurities. | Adjust pH, gradient, or column selection. Use columns with higher separation efficiency (e.g., UHPLC) [6]. |
| Unexpected Peak Splitting | Sample solvent is stronger than the mobile phase, causing on-column focusing issues. | Dissolve or dilute the sample in the starting mobile phase composition or a weaker solvent [6]. |
| Broad Peaks | - Extra-column volume too large.
Here are detailed methodologies for two key prevention strategies cited in the literature:
1. Using Fmoc-Asp(OBno)-OH in Fmoc-SPPS [2]
2. Temporary Backbone Protection with GABA-Hmb for NCL [1]
Q1: Which peptide sequences are most prone to aspartimide formation? A: Sequences where aspartic acid is followed by glycine are the most prone. Asparagine, aspartic acid itself, and cysteine in the following position also show high propensity [5] [2].
Q2: Besides low yield, what is the major risk of aspartimide formation in therapeutic peptides? A: The major risk is the formation of hidden contaminants that are pharmacologically inactive or have different activity, but are extremely difficult to remove because they co-elute with the target product and have the same molecular mass [2].
Q3: How can I validate my HPLC method to ensure it reliably detects aspartimide? A: Focus on Specificity/SELECTIVITY: Demonstrate that the method can resolve the main peptide from the aspartimide and its key byproducts, using reference standards if available [3] [4]. For quantitative methods, key parameters include precision (%RSD), accuracy (recovery studies), and establishing a linearity range [4].
Aspartimide formation is a major side reaction during the Finoc-solid phase peptide synthesis (SPPS) of sequences containing aspartic acid (Asp), especially when followed by glycine (Gly) [1] [2].
This base-mediated cyclization forms a five-membered ring (succinimide) that can open to form a mixture of undesired products, including the difficult-to-remove α-peptide (desired product), β-peptide (isoasparyl peptide), and the cyclic aspartimide itself [1] [2]. This leads to reduced yields, costly purifications, and can even render some peptide sequences inaccessible [1].
The table below summarizes the main approaches to prevent this problem, with a focus on a novel, highly effective method.
| Strategy | Mechanism | Key Advantages | Key Limitations |
|---|
| CSY Protecting Group [1] | Masks the Asp side chain with a stable C–C bond, preventing cyclization. | • Completely suppresses aspartimide formation. • Stable to harsh conditions (acids, bases). • Improves peptide solubility. • Rapid deprotection in aqueous solution. | • Requires use of a non-standard protecting group (Fmoc-Asp(CSY)-OH). • Deprotection uses NCS, which can oxidize methionine. | | Bulky Ester Groups [1] [2] | Increases steric hindrance around the aspartyl carbonyl (e.g., Mpe, Mbe esters). | • Reduces aspartimide formation compared to OtBu. • Well-established monomers available. | • Can be expensive and highly hydrophobic. • May reduce coupling efficiency. • Does not eliminate the problem. | | Backbone Protection [1] [2] | Protects the amide backbone nitrogen (e.g., with Dmb, Hmb groups), removing the nucleophile for cyclization. | • Prevents the possibility of aspartimide formation. | • Poor coupling efficiency, often must be coupled as expensive dipeptides. • Limited availability. | | Additives (e.g., HOBt) [1] | May protonate the backbone amide or other intermediates, slowing down the cyclization rate. | • Easy to implement in existing protocols. | • Only reduces, but does not completely suppress, aspartimide formation. |
The CSY (cyanosulfurylide) approach represents a significant advance as it addresses the root cause of the problem—the labile ester bond—by replacing it with an inert C–C bond [1].
Here is a detailed workflow for applying the CSY strategy to your peptide synthesis, based on published research [1].
Key Steps Explained:
Q: How are temperature-sensitive mutations used in biological research, and is this related to aspartimide suppression? A: Temperature-sensitive (TS) mutations are a different but powerful technique. They are not typically used to suppress aspartimide formation in chemical synthesis. Instead, they are used in living organisms to control the function of a specific protein [3].
The following quantitative data, derived from model peptide studies, clearly demonstrates the performance advantage of Fmoc-Asp(OBno)-OH.
Table 1: By-product Formation in Model Peptides (VKDXYI) After Piperidine Treatment [1]
| Aspartyl Residue (X =) | Protecting Group | D-Asp Content (%) | Aspartimide Formation Per 10-min Cycle (%) |
|---|---|---|---|
| Arg | OtBu | 25.0 | 1.24 |
| OBno | 1.1 | 0.06 | |
| Asn | OtBu | 9.1 | 1.65 |
| OBno | 0.9 | 0.04 | |
| Gly | OtBu | 18.0 | 0.49 |
| OBno | 1.4 | 0.14 |
The data in Table 1 comes from a well-established experimental model that rigorously tests aspartimide formation [1]:
This workflow illustrates the experimental process used to generate the comparative data:
The table below summarizes the core differences based on recent research findings.
| Feature | Cyanosulfurylides (CSYs) | Traditional Ester Protecting Groups (e.g., OtBu, OMpe) |
|---|---|---|
| Chemical Bond | Stable C–C bond [1] | Labile C–O ester bond [1] |
| Stability | Exceptional stability to strong acids, bases, and common synthetic manipulations [1]. | Susceptible to base, leading to aspartimide formation [1]. |
| Aspartimide Suppression | Completely suppresses aspartimide formation, even under prolonged piperidine treatment [1]. | High degree of aspartimide and piperidine-adduct formation observed [1]. |
| Deprotection | Rapid deprotection (within 5 min) with electrophilic halogen reagents (e.g., NCS) in aqueous conditions [1]. | Acid hydrolysis (e.g., TFA) [2]. |
| Key Advantage | Solves the longstanding challenge of aspartimide formation, enabling synthesis of otherwise inaccessible sequences [1]. | Well-established and low-cost, but insufficient for aspartimide-prone sequences [1]. |
A direct comparative experiment synthesized a model pentapeptide (H-FDGLA-OH) using both Fmoc-Asp(OtBu)-OH and Fmoc-Asp(CSY)-OH [1].
1. Protection and Incorporation into SPPS
2. On-Resin Deprotection Protocol
3. Solution-Phase Deprotection Protocol
Diagram: Experimental workflow for using and removing the CSY protecting group.
Aspartimide formation is a major side reaction in Fmoc Solid-Phase Peptide Synthesis (SPPS), primarily occurring when an aspartic acid (Asp)-containing peptide sequence is repeatedly exposed to bases like piperidine during the Fmoc deprotection steps [1]. The cyclic succinimide intermediate (aspartimide) can then be opened by nucleophiles, leading to a complex mixture of up to 9 different by-products [1].
The main challenges posed by these by-products are:
This side reaction is particularly pronounced in Asp-Gly sequences but can also occur with other adjacent amino acids like Asp-Ser, Asp-Thr, Asp-Ala, Asp-Asn, Asp-Asp, and Asp-Arg [1] [2].
The primary strategy to suppress aspartimide formation is using Asp derivatives with specialized side-chain protecting groups. The table below summarizes key experimental data comparing different protecting groups, with quantitative results obtained via UPLC analysis.
| Protecting Group | Adjacent Amino Acid (X) | Aspartimide & Related Impurities (Area%) | Key Findings and Additional Data |
|---|---|---|---|
| Fmoc-Asp(OBno)-OH [1] | Gly (most difficult case) | ~0.1% per cycle (estimated from decay constant) | Reduced aspartimide formation to negligible levels; crude peptide target content increased by 25% vs. OtBu [1]. |
| Asn (X=N) | Almost undetectable | Greatly suppressed aspartimide formation [1]. | |
| Arg (X=R) | Almost undetectable | Greatly suppressed aspartimide formation [1]. | |
| Fmoc-Asp(OMpe)-OH [1] | Gly (most difficult case) | Significant formation (visibly present in UPLC) | -- |
| Asn (X=N) | Significant formation (visually present in UPLC) | -- | |
| Arg (X=R) | Significant formation (visually present in UPLC) | -- | |
| Fmoc-Asp(OtBu)-OH [1] | Gly (most difficult case) | Significant formation (visibly present in UPLC) | -- |
| Asn (X=N) | Significant formation (visually present in UPLC) | -- | |
| Arg (X=R) | Significant formation (visually present in UPLC) | -- |
The quantitative data in the table above comes from a specific, rigorous experimental model designed to test the limits of these protecting groups.
Beyond the side-chain protecting groups compared above, research has explored other fundamental approaches:
For your objective of analyzing these impurities, here are key considerations for developing a UPLC method, based on the general principles demonstrated in the search results:
To summarize the decision process for tackling aspartimide formation:
Aspartimide formation is a major side reaction during Fmoc-based Solid-Phase Peptide Synthesis (SPPS), particularly in sequences involving Asp-Gly, Asp-Ser, Asp-Asn, and Asp-Asp [1] [2].
This cyclization creates a five-membered ring aspartimide, which can open to form at least 9 different byproducts, including α- and β-asparyl peptides, their piperidides, and epimerized compounds [1]. The core problem for detection is that several of these byproducts, especially the β-aspartyl peptides and epimerized α-aspartyl peptides, are notoriously difficult to identify because they often have:
The diagram below illustrates the formation of aspartimide and its subsequent reactions that lead to these problematic byproducts.
Researchers have developed several strategies to suppress aspartimide formation, primarily by modifying the aspartic acid side chain protecting group. The table below compares the performance of different derivatives based on experimental studies.
| Protecting Group / Strategy | Mechanism of Action | Impact on Aspartimide Formation | Key Experimental Findings & Byproduct Data |
|---|---|---|---|
| Fmoc-Asp(OtBu)-OH [1] | Standard ester protection | High formation | Scorpion toxin model (VKDGYI): Extensive aspartimide & piperidide formation after prolonged piperidine exposure [1]. |
| Fmoc-Asp(OMpe)-OH [1] | Increased steric bulk of ester | Reduced, but not eliminated | Scorpion toxin model (VKDGYI): Improved over OtBu, but significant byproducts remain [1]. |
| Fmoc-Asp(OBno)-OH [1] | Unique, bulky trialkylcarbinol-based ester | Significant reduction | Scorpion toxin model (VKDGYI): Reduced formation to ~0.1%/cycle. 33mer peptide (Gly2)-GLP-2: Increased target peptide content by 25% vs. OtBu; negligible aspartimide impurities [1]. |
| Backbone Protection (Hmb/Dmb) [3] [4] | Protects backbone amide nitrogen from cyclization | Complete suppression (when used) | Model hexapeptide H-VKDGYI-OH: Complete suppression achieved with OtBu side chain + Hmb backbone protection on preceding Gly [4]. SUMO-2 synthesis: Use of GABA-Hmb group enabled byproduct-free synthesis [3]. |
| Cyanosulfurylide (CSY) Protecting Group [2] | Replaces ester C–O bond with stable C–C bond | Complete prevention | Pentamer H-FDGLA-OH: No aspartimide after 12h in 20% piperidine. Full deprotection: Required N-chlorosuccinimide (NCS); no isomerization to iso-peptide or aspartimide observed [2]. |
A general experimental workflow for comparing these strategies, derived from the cited literature, is summarized below.
The studies highlight that detecting aspartimide requires more than standard analysis due to the co-eluting and isobaric byproducts.
In Solid-Phase Peptide Synthesis (SPPS), "backbone protection" refers to the temporary modification of the peptide's amide bond nitrogen. This is a strategic solution to a major problem: the synthesis of "difficult sequences" that are prone to aggregation and secondary structure formation, leading to incomplete couplings and low yields [1] [2].
The core benefit of introducing a backbone protecting group is that it disrupts the regular hydrogen bonding that causes chains to aggregate. This keeps the growing peptide chain soluble and accessible, significantly improving coupling efficiency and final product quality [1].
The following diagram illustrates the general workflow for incorporating a backbone protecting group (BPG) during automated peptide synthesis.
The table below compares the two primary backbone protection strategies discussed in the literature, highlighting their key characteristics.
| Feature | Pseudoprolines (ψ-Pro) [1] | Hmsb Group [2] |
|---|---|---|
| Mechanism | Incorporated as dipeptide building blocks (from Ser, Thr) that introduce a kink [1]. | Automated, on-resin introduction via reductive amination with a salicylaldehyde derivative [2]. |
| Key Advantage | High convenience; commercially available as building blocks [1]. | Flexibility; can be introduced at any residue (not limited to Ser/Thr), including challenging sites like Ala and Leu [2]. |
| Key Limitation | Restricted to sequences with conveniently positioned Serine or Threonine residues [1]. | Requires additional synthetic steps on-resin and a specific deprotection step (sulfoxide reduction) [2]. |
| Experimental Evidence | Widespread successful use for intractable peptides [1]. | Case studies: Influenza virus Hemagglutinin fragment, polyalanine, and a gp41 epitope. Result: Major improvement in crude purity and recovered yield (~30% with Hmsb vs. 3-8% without) [2]. |
For the Hmsb method, one study provides a detailed automated protocol [2]. The following diagram outlines the key chemical steps involved in this on-resin process.
Key Experimental Details: